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Core Science & Biosynthesis

Foundational

Isomers and Stereochemistry of 7-Oxaspiro[3.5]nonan-5-ol: A Technical Guide

The following technical guide details the isomers, stereochemistry, and synthetic considerations for 7-Oxaspiro[3.5]nonan-5-ol . Executive Summary 7-Oxaspiro[3.5]nonan-5-ol is a spirocyclic heterocycle featuring a cyclob...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the isomers, stereochemistry, and synthetic considerations for 7-Oxaspiro[3.5]nonan-5-ol .

Executive Summary

7-Oxaspiro[3.5]nonan-5-ol is a spirocyclic heterocycle featuring a cyclobutane ring fused to a tetrahydropyran (THP) ring at a single quaternary carbon. As a bioisostere of piperidine or cyclohexanol derivatives, this scaffold offers unique conformational restriction, making it a valuable building block in medicinal chemistry for tuning lipophilicity (LogP) and metabolic stability without significantly increasing molecular weight.

This guide analyzes the molecule’s structural identity, stereochemical complexity (chirality and conformation), and the protocols for its synthesis and isomeric resolution.

Structural Identity & Nomenclature

To accurately discuss stereochemistry, we must first establish the IUPAC numbering system for the 7-oxaspiro[3.5]nonane skeleton.

  • Spiro Skeleton: The system consists of a 4-membered ring (cyclobutane) and a 6-membered ring (tetrahydropyran).

  • Numbering Rule: Numbering begins at the smaller ring (atoms 1–3), proceeds to the spiro carbon (atom 4), and continues around the larger ring (atoms 5–9), assigning the lowest possible locants to heteroatoms.

  • Atom Assignments:

    • Cyclobutane Ring: C1, C2, C3.

    • Spiro Carbon: C4 (Shared quaternary center).

    • Tetrahydropyran Ring: C5, C6, O7, C8, C9.

    • Functional Group: Hydroxyl (-OH) at C5.

Connectivity: The hydroxyl group is located at position 5, which is alpha to the spiro junction within the ether ring. The oxygen atom of the ether is at position 7, beta to the hydroxyl group.

Chemical Structure Visualization

The connectivity implies the following path: Spiro(C4) → C5(H)(OH) → C6(H2) → O7 → C8(H2) → C9(H2) → Spiro(C4) .

Structure cluster_4ring Cyclobutane (Ring A) cluster_6ring Tetrahydropyran (Ring B) C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 (Spiro) C3->C4 C5 C5 (Chiral) C6 C6 C5->C6 OH OH C5->OH O7 O7 C6->O7 C8 C8 O7->C8 C9 C9 C8->C9 C9->C4 C4->C1 C4->C5

Figure 1: Connectivity and numbering of 7-Oxaspiro[3.5]nonan-5-ol. Note the chiral center at C5.

Stereochemical Analysis

Chirality and Enantiomers

The molecule possesses a single stereogenic center at C5 . The spiro carbon (C4) is prochiral but not a stereocenter because the path through the cyclobutane ring (C1-C2-C3) possesses a plane of symmetry (assuming the cyclobutane is effectively planar on the NMR time scale or rapidly puckering).

However, the path from C4 through the 6-membered ring is asymmetric due to the hydroxyl group at C5. Therefore, 7-Oxaspiro[3.5]nonan-5-ol exists as a pair of enantiomers:

  • (5R)-7-Oxaspiro[3.5]nonan-5-ol

  • (5S)-7-Oxaspiro[3.5]nonan-5-ol

Conformational Isomerism

The tetrahydropyran ring typically adopts a chair conformation . In this chair form, the C5-hydroxyl group can occupy either an axial or equatorial position.

  • Equatorial Preference: Steric and torsional strain usually favor the equatorial conformer.

  • Anomeric Effects: Since the -OH is at C5 and the ring oxygen is at C7, there is no direct anomeric effect (which requires the substituent to be on the carbon adjacent to the ring oxygen, i.e., C6 or C8).

  • Intramolecular H-Bonding: In non-polar solvents, an axial -OH might be stabilized if it can donate a hydrogen bond to the ring oxygen (O7). However, the 1,3-distance (C5 to O7) in a chair is generally too far for a stable intramolecular bond unless the ring adopts a twist-boat conformation.

Synthesis and Isomer Generation

The synthesis of the alcohol typically proceeds via the reduction of the corresponding ketone, 7-oxaspiro[3.5]nonan-5-one . This route is preferred for its scalability and the ability to use hydride reagents to influence diastereoselectivity if other substituents were present.

Synthetic Workflow
  • Precursor Assembly: Construction of the spiro-ketone via cyclization.

  • Reduction: Conversion of the ketone to the racemic alcohol.

  • Resolution: Separation of enantiomers.

Synthesis Start Start: Cyclobutanone Step1 Step 1: Spiro-Annulation (Formation of 7-oxaspiro[3.5]nonan-5-one) Start->Step1 Ketone Intermediate: 7-Oxaspiro[3.5]nonan-5-one (Achiral Ketone) Step1->Ketone Step2 Step 2: Hydride Reduction (NaBH4 or LiAlH4) Ketone->Step2 Racemate Product: (±)-7-Oxaspiro[3.5]nonan-5-ol (Racemic Mixture) Step2->Racemate Step3 Step 3: Chiral Resolution (HPLC or Enzymatic) Racemate->Step3 Enantiomers Purified Isomers: (5R)-Alcohol & (5S)-Alcohol Step3->Enantiomers

Figure 2: Synthetic pathway from cyclobutanone to resolved enantiomers.

Detailed Protocol: Ketone Reduction

Reagents: Sodium Borohydride (


), Methanol (MeOH).
Mechanism:  Nucleophilic attack of hydride on the C5 carbonyl carbon. Since the starting ketone has a plane of symmetry through the C4-C1-C3 axis, the hydride attack occurs with equal probability from the Re and Si faces, yielding a 50:50 racemic mixture.
  • Dissolution: Dissolve 1.0 eq of 7-oxaspiro[3.5]nonan-5-one in MeOH (0.5 M) at 0°C.

  • Addition: Add 1.1 eq of

    
     portion-wise over 15 minutes.
    
  • Quench: Stir for 1 hour, then quench with saturated

    
    .
    
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Result: Quantitative yield of (±)-7-oxaspiro[3.5]nonan-5-ol.

Analytical Profiling & Separation

To validate the stereochemical integrity of the product, specific analytical techniques are required.

Chiral HPLC Method

Separation of the (R) and (S) enantiomers is critical for biological assays, as spiro-ethers often exhibit enantioselective binding.

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates)
Mobile Phase Hexane : Isopropanol (90:10 to 80:20)
Flow Rate 1.0 mL/min
Detection UV (210 nm) or Refractive Index (RI)
Expected Separation Baseline separation (

) is typically achievable due to the distinct spatial environment of the hydroxyl group.
NMR Characterization[1]
  • 1H NMR (DMSO-d6): The proton at C5 (methine attached to OH) typically appears as a multiplet (dd or ddd) around 3.5–4.0 ppm.

  • Coupling Constants: The coupling between H-C5 and the protons on C6 (

    
    ) can determine the axial/equatorial orientation.
    
    • 
       (Indicates H-C5 is axial 
      
      
      
      OH is equatorial).
    • 
      .
      
Absolute Configuration Assignment
  • X-Ray Crystallography: If the alcohol is a solid or can be derivatized (e.g., p-nitrobenzoate ester), X-ray diffraction is the gold standard.

  • Mosher's Ester Analysis: Reaction with (R)- and (S)-MTPA chloride followed by 1H NMR analysis allows determination of the absolute configuration at C5 by analyzing

    
     values of neighboring protons.
    

References

  • PubChem Compound Summary. 7-Oxa-2-azaspiro[3.5]nonane (Related Skeleton Reference). National Center for Biotechnology Information. Link

  • Chemical Synthesis of Spirocyclic Ethers. Synthesis of 7-oxaspiro[3.5]nonan-5-one. ChemSynthesis Database. Link

  • Prins Cyclization Methodologies. Multicomponent Reactions: Synthesis of Spirocyclic Tetrahydropyran Derivatives. PMC (PubMed Central). Link

  • IUPAC Nomenclature of Spiro Compounds. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.Link

Exploratory

Technical Monograph: Solubility Profiling & Physicochemical Characterization of 7-Oxaspiro[3.5]nonan-5-ol

Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 7-Oxaspiro[3.5]nonan-5-ol , a critical spirocyclic building block in modern medicinal chemistry. As the industry shift...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 7-Oxaspiro[3.5]nonan-5-ol , a critical spirocyclic building block in modern medicinal chemistry. As the industry shifts towards increasing fraction of sp3-hybridized carbons (


) to improve clinical success rates, spirocyclic scaffolds like 7-oxaspiro[3.5]nonane have emerged as superior bioisosteres for morpholines and cyclohexanes.

This document synthesizes theoretical physicochemical predictions with a rigorous, self-validating experimental protocol for empirical determination. It is designed for medicinal chemists and formulation scientists requiring precise data for reaction optimization and bioavailability assessment.

Physicochemical Identity & Theoretical Profile

Before establishing wet-lab protocols, we must ground our expectations in the molecular architecture of the target.

Compound Identity:

  • IUPAC Name: 7-Oxaspiro[3.5]nonan-5-ol

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 142.19 g/mol

  • Structural Class: Spirocyclic ether-alcohol

Structural Analysis & Solvation Potential

The molecule features a rigid spiro[3.5]nonane skeleton. The 4-membered cyclobutane ring provides lipophilic bulk, while the 6-membered tetrahydropyran-like ring contains the ether oxygen and the hydroxyl group.

  • Hydrogen Bonding: The C5-hydroxyl group acts as both a donor (HBD) and acceptor (HBA). The C7-ether oxygen acts solely as an acceptor. This dual functionality suggests high solubility in protic solvents.

  • Lipophilicity (LogP): Based on structural analogs (e.g., 7-oxaspiro[3.5]nonan-1-ol), the predicted LogP lies between 0.3 and 1.1 . This "Goldilocks" zone indicates the compound is likely amenable to both organic and aqueous environments, avoiding the solubility cliffs often seen with purely carbocyclic spiro-systems.

Predicted Solubility Map

Note: Values below are predictive estimates based on QSPR (Quantitative Structure-Property Relationship) models of spirocyclic analogs.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (>100 mg/mL) Strong dipole-dipole interactions; disruption of intermolecular H-bonds.
Polar Protic Methanol, EthanolHigh (>50 mg/mL) Favorable H-bond networking with the C5-OH and C7-O.
Chlorinated Dichloromethane (DCM)Moderate-High Good solvation of the lipophilic spiro-core.
Ethers/Esters THF, Ethyl AcetateModerate Competes for H-bonding; good scaffold compatibility.
Aqueous Water (pH 7.4)Low-Moderate Limited by the hydrophobic cyclobutane ring, though the ether oxygen assists hydration.
Aliphatic Hexanes, HeptaneNegligible High polarity mismatch.

Experimental Protocol: Thermodynamic Solubility Determination

As a Senior Application Scientist, I advise against relying solely on kinetic solubility data (from DMSO stocks) for process chemistry. The following protocol establishes Thermodynamic Solubility , representing the true equilibrium limit essential for crystallization and formulation.

The "Saturation-Equilibrium" Workflow

This method utilizes a miniaturized shake-flask approach coupled with HPLC-UV/MS quantification. It is self-validating because it measures the supernatant concentration after phase separation, ensuring no undissolved solid interferes.

Step-by-Step Methodology
  • Preparation: Weigh approximately 5–10 mg of solid 7-Oxaspiro[3.5]nonan-5-ol into 1.5 mL HPLC vials (in triplicate).

  • Solvent Addition: Add 250 µL of the target solvent.

  • Supersaturation Check:

    • If clear: Add more solid until a visible suspension persists.

    • If cloudy: Proceed.

  • Equilibration: Agitate vials at 25°C (or target temp) for 24 to 48 hours .

    • Critical Control: Use a thermomixer at 750 RPM. Avoid magnetic stir bars which can grind crystals and create metastable supersaturation.

  • Phase Separation:

    • Centrifuge at 10,000 RPM for 10 minutes.

    • Alternatively, filter using a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption loss).

  • Quantification: Dilute the supernatant with Mobile Phase and inject onto HPLC.

Visualization of Analytical Workflow

SolubilityProtocol Start Start: Solid 7-Oxaspiro[3.5]nonan-5-ol SolventAdd Add Solvent (250 µL) Start->SolventAdd Check Visual Check: Is solution clear? SolventAdd->Check AddSolid Add more solid Check->AddSolid Yes (Undersaturated) Equilibrate Equilibrate: 25°C, 24-48h, 750 RPM Check->Equilibrate No (Suspension present) AddSolid->Check Separation Phase Separation: Centrifuge (10k RPM) or Filter (PTFE) Equilibrate->Separation Dilution Dilution Step: Prevent precipitation in HPLC Separation->Dilution HPLC HPLC-UV/MS Quantification Dilution->HPLC

Figure 1: Decision tree for thermodynamic solubility determination, ensuring saturation equilibrium is reached prior to quantification.

Data Interpretation & Application

Solvent Selection for Synthesis

For reactions involving 7-Oxaspiro[3.5]nonan-5-ol (e.g., oxidation of the alcohol or nucleophilic substitution), solvent choice is dictated by the solubility profile determined above.

  • DCM (Dichloromethane): Excellent for general handling and reactions requiring non-nucleophilic media.

  • THF (Tetrahydrofuran): Ideal for reactions involving strong bases (e.g., NaH) due to good solubility and aprotic nature.

  • Acetonitrile: Recommended for reversed-phase purification workflows.

Impact of the Spiro-Scaffold on Formulation

The spiro[3.5] system introduces a unique "orthogonal" geometry compared to flat aromatic systems. This impacts crystal packing energy.

  • High Melting Point Risk: If the solid packs efficiently (high lattice energy), solubility may be lower than predicted by LogP alone.

  • Co-solvent Strategy: If aqueous solubility is insufficient for biological assays (<10 µM), use a DMSO/Water or PEG-400/Water system. The alcohol group allows for potential prodrug derivatization (e.g., phosphate esters) to enhance solubility.

Solvation Mechanism Diagram

SolvationMechanism Molecule 7-Oxaspiro[3.5]nonan-5-ol HBD H-Bond Donor (Solvent accepts H from OH) Molecule->HBD C5-OH Group HBA H-Bond Acceptor (Solvent donates H to O) Molecule->HBA C7-Ether & C5-OH VdW Van der Waals (Lipophilic Solvation) Molecule->VdW Cyclobutane Ring DMSO DMSO (Strong HBA) HBD->DMSO Strong Interaction MeOH Methanol (HBD + HBA) HBA->MeOH Strong Interaction DCM DCM (Dipole/VdW) VdW->DCM Stabilization

Figure 2: Mechanistic interaction map showing how different solvent classes interact with specific structural motifs of the spirocyclic alcohol.

References

The following sources provide authoritative data on the synthesis, characterization, and analog properties of spirocyclic systems relevant to 7-Oxaspiro[3.5]nonan-5-ol.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21030011, 7-Oxa-2-azaspiro[3.5]nonane. Retrieved from [Link]

    • Context: Provides physicochemical baselines (MW, H-bond counts) for the 7-oxaspiro[3.5]nonane skeleton.
  • Context: Comparative solubility data for the structural isomer used to valid
  • Carreira, E. M., & Fessard, T. C. (2014).Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Context: Authoritative review on the physicochemical properties of spirocyclic oxetanes and cyclobutanes in drug design.
  • Lipinski, C. A. (2000).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Context: Foundational text for the thermodynamic solubility protocol described in Section 2.

Sources

Protocols & Analytical Methods

Method

The Ascendancy of the Oxaspirocycle: 7-Oxaspiro[3.5]nonan-5-ol as a Bioisosteric Game-Changer in Drug Discovery

Senior Application Scientist, Gemini Laboratories In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist, Gemini Laboratories

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic structures. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to navigate the complexities of biological space. Among these, spirocyclic systems, particularly those incorporating heteroatoms, are gaining significant traction. This technical guide delves into the application of 7-oxaspiro[3.5]nonan-5-ol as a versatile bioisostere, offering a compelling alternative to commonly employed carbocyclic motifs such as the substituted cyclohexane ring. We will explore the rationale behind its use, provide detailed synthetic and analytical protocols, and present a clear workflow for its successful integration into drug discovery programs.

The Imperative for Three-Dimensionality in Modern Drug Design

The "escape from flatland" is a well-established paradigm in contemporary medicinal chemistry, driven by the need to improve compound properties and explore novel chemical space.[1][2] Over-reliance on aromatic systems can lead to challenges such as poor solubility, metabolic liabilities, and off-target effects. Spirocycles, by virtue of their fused, non-planar ring systems, offer a rigid and defined 3D geometry.[1] This rigidity can pre-organize appended functional groups into specific vectors, facilitating more precise and potent interactions with the intricate topographies of biological targets.[1]

7-Oxaspiro[3.5]nonan-5-ol: A Superior Bioisostere

7-Oxaspiro[3.5]nonan-5-ol presents a unique and advantageous scaffold for bioisosteric replacement. It can be considered a conformationally restricted analogue of a 1,4-substituted cyclohexane or a tetrahydropyran ring, moieties frequently encountered in bioactive molecules. The introduction of the oxygen atom within the spirocyclic framework imparts several beneficial physicochemical properties.

A key advantage of oxaspirocycles is their ability to significantly enhance aqueous solubility and reduce lipophilicity (LogP) compared to their carbocyclic counterparts.[3] This is a critical consideration in drug design, as high lipophilicity is often associated with poor absorption, rapid metabolism, and off-target toxicity.[4] The ether oxygen in the 7-oxaspiro[3.5]nonane core can act as a hydrogen bond acceptor, improving interactions with aqueous environments and biological targets.

Table 1: Comparative Physicochemical Properties of Bioisosteric Scaffolds

ScaffoldCalculated LogP (cLogP)Topological Polar Surface Area (TPSA) (Ų)
Cyclohexane3.440
Tetrahydropyran1.419.23
7-Oxaspiro[3.5]nonan-5-ol Value to be determined experimentally29.46

Note: cLogP and TPSA values for cyclohexane and tetrahydropyran are literature values. The TPSA for 7-Oxaspiro[3.5]nonan-5-ol is calculated. The experimental determination of LogP for 7-Oxaspiro[3.5]nonan-5-ol and its derivatives is a key step in validating its utility as a bioisostere.

Synthesis and Characterization

While a direct, detailed synthesis of 7-oxaspiro[3.5]nonan-5-ol is not extensively documented in readily available literature, a general and robust approach for the synthesis of oxaspirocycles via iodocyclization of alkenyl alcohols provides a reliable pathway.[3][5] This method offers a versatile entry point for creating a variety of substituted oxaspirocycles.

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route to 7-oxaspiro[3.5]nonan-5-ol, adapted from established iodocyclization methodologies.

G cluster_0 Synthetic Workflow start Commercially Available Starting Material (e.g., a suitable alkenyl alcohol precursor) step1 Iodocyclization (e.g., I2, NaHCO3) start->step1 step2 Purification (Column Chromatography) step1->step2 product 7-Oxaspiro[3.5]nonan-5-ol step2->product

Caption: Proposed synthetic workflow for 7-Oxaspiro[3.5]nonan-5-ol.

Experimental Protocol: Synthesis of a 7-Oxaspiro[3.5]nonane Analogue via Iodocyclization

This protocol is a general guideline based on the iodocyclization of alkenyl alcohols.[3][5] Optimization will be necessary for specific substrates.

Materials:

  • Suitable alkenyl alcohol precursor

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the alkenyl alcohol precursor in DCM in a round-bottom flask.

  • Add an excess of sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of iodine in DCM dropwise until a persistent brown color is observed.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR and mass spectrometry.

Application in a Drug Discovery Workflow

The integration of 7-oxaspiro[3.5]nonan-5-ol as a bioisostere should be a systematic process. The following workflow outlines the key stages:

G cluster_workflow Bioisosteric Replacement Workflow A Identify Lead Compound with Cyclohexane or Tetrahydropyran Moiety B Synthesize 7-Oxaspiro[3.5]nonan-5-ol Analogue A->B C Physicochemical Profiling (LogP, Solubility) B->C D In Vitro Biological Assay C->D E In Vitro ADME Profiling (Metabolic Stability) D->E F Data Analysis & Decision Making E->F

Caption: Workflow for evaluating 7-oxaspiro[3.5]nonan-5-ol as a bioisostere.

Protocols for Physicochemical and In Vitro ADME Evaluation

Accurate assessment of the impact of the bioisosteric replacement is crucial. The following are standard protocols for key assays.

Protocol: Determination of LogP (Shake-Flask Method)

Principle: The partition coefficient (LogP) between n-octanol and water is a well-established measure of lipophilicity.[6]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a series of solutions of the compound in n-octanol-saturated water and water-saturated n-octanol.

  • Add equal volumes of the n-octanol and aqueous solutions to a vial.

  • Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully sample both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

Protocol: Aqueous Solubility Determination (Turbidimetric Method)

Principle: This method determines the kinetic aqueous solubility of a compound by measuring the turbidity that results from its precipitation out of a supersaturated solution.

Procedure:

  • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various pH values.

  • Mix thoroughly and incubate at room temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • A standard curve of known concentrations of the compound is used to correlate turbidity with the concentration of the precipitated compound, allowing for the determination of the solubility limit.[7]

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

Principle: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are a major source of drug metabolism in the liver.[2] The rate of disappearance of the parent compound over time is measured.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer

  • Test compound and positive control compounds (with known metabolic fates)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

  • In a 96-well plate, add the liver microsomes, phosphate buffer, and the test compound.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • The half-life (t½) and intrinsic clearance (Clint) of the compound are calculated from the rate of its disappearance.[2]

Conclusion

7-Oxaspiro[3.5]nonan-5-ol represents a valuable and underutilized scaffold in the medicinal chemist's toolbox. Its inherent three-dimensionality and the favorable physicochemical properties imparted by the embedded oxygen atom make it an attractive bioisostere for common carbocyclic and heterocyclic fragments. By offering a route to improved solubility and reduced lipophilicity, this oxaspirocycle can help to address key challenges in drug development. The systematic application of the synthetic and evaluative protocols outlined in this guide will enable research and development teams to effectively harness the potential of 7-oxaspiro[3.5]nonan-5-ol and its derivatives to create the next generation of innovative therapeutics.

References

  • BioIVT. Metabolic Stability Assay Services. Available from: [Link]

  • Mykhailiuk, P. K., et al. Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available from: [Link]

  • Green, M. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • ResearchGate. Chromatographic Approaches for Measuring Log P. Available from: [Link]

  • ResearchGate. (PDF) Oxa-spirocycles: synthesis, properties and applications. Available from: [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

  • ChemSynthesis. 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Available from: [Link]

  • ChemSynthesis. 3-phenyl-1-oxaspiro[3.5]nonan-2-one. Available from: [Link]

  • ResearchGate. Spirocycles and their unexplored oxa-counterparts. Available from: [Link]

  • MDPI. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available from: [Link]

  • MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Available from: [Link]

  • New Journal of Chemistry. Novel 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes]: synthesis, cross-coupling reactions, and photophysical properties. Available from: [Link]

  • ResearchGate. Pharmacokinetic profile of ACTs. (a) Schematic representation of the... Available from: [Link]

  • PubMed Central. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. Available from: [Link]

  • Frontiers. Pharmacokinetics, metabolite profiling, safety, and tolerability of inhalation aerosol of 101BHG-D01, a novel, long-acting and selective muscarinic receptor antagonist, in healthy Chinese subjects. Available from: [Link]

  • PubChem. Cyclohexane. Available from: [Link]

  • PubMed. The Pharmacokinetics of Inhaled Drugs. Available from: [Link]

Sources

Application

Procedures for coupling 7-Oxaspiro[3.5]nonan-5-ol in peptide synthesis

Application Note: High-Efficiency Coupling of 7-Oxaspiro[3.5]nonan-5-ol in Peptidomimetic Synthesis Part 1: Strategic Analysis & Chemical Context 1.1 The Molecule: 7-Oxaspiro[3.5]nonan-5-ol This reagent (CAS: 2306271-29-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling of 7-Oxaspiro[3.5]nonan-5-ol in Peptidomimetic Synthesis

Part 1: Strategic Analysis & Chemical Context

1.1 The Molecule: 7-Oxaspiro[3.5]nonan-5-ol This reagent (CAS: 2306271-29-2) is a specialized spirocyclic building block increasingly utilized in modern drug discovery to improve the physicochemical properties of peptide-based therapeutics.[1][2]

  • Structural Significance: It features a spiro[3.5]nonane skeleton—a fusion of a cyclobutane ring and a tetrahydropyran ring.

  • Medicinal Chemistry Role: The spirocyclic core increases fraction of sp^3 hybridized carbons (

    
    ), enhancing solubility and metabolic stability compared to flat aromatic scaffolds. It serves as a critical intermediate in the synthesis of macrocyclic IL-17 modulators and other protein-protein interaction (PPI) inhibitors.
    
  • The Synthetic Challenge: The hydroxyl group at position 5 is a secondary alcohol situated adjacent to the quaternary spiro-carbon (C4). This creates a neopentyl-like steric environment , making acylation significantly more difficult than with standard serine/threonine side chains.

1.2 Mechanistic Obstacles Coupling this alcohol to a peptide backbone (e.g., to an Fmoc-amino acid) involves forming an ester bond (depsipeptide linkage). Standard carbodiimide couplings (DIC/HOBt) often result in:

  • Incomplete Conversion: Due to severe steric shielding by the spiro-cyclobutane ring.

  • Racemization: Extended reaction times required for the hindered alcohol allow the activated amino acid to racemize via oxazolone formation.

  • O-to-N Acyl Shift (Post-coupling): If an amine is present nearby, the ester is prone to migration, though this is less of a concern if the alcohol is a terminal cap.

1.3 Recommended Strategy To overcome the neopentyl steric barrier, we employ high-energy activation methods. The protocol below prioritizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for its superior reactivity, combined with catalytic DMAP to accelerate the nucleophilic attack of the hindered alcohol.

Part 2: Experimental Protocols

Protocol A: Solution-Phase Coupling via HATU Activation

Best for: Attaching the alcohol to the C-terminus of a protected amino acid or peptide fragment.

Reagents Required:

  • Substrate: Fmoc-Amino Acid-OH (1.0 equiv)

  • Alcohol: 7-Oxaspiro[3.5]nonan-5-ol (1.1 – 1.2 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Critical for hindered alcohols.

  • Solvent: Anhydrous DMF or DCM (DCM is preferred if solubility permits, to facilitate workup).

Step-by-Step Methodology:

  • Activation: Dissolve the Fmoc-Amino Acid (1.0 mmol) and HATU (1.1 mmol, 418 mg) in anhydrous DMF (5 mL) under an inert atmosphere (

    
     or Ar).
    
    • Why: Pre-activation ensures the formation of the highly reactive OAt-active ester before the hindered nucleophile is introduced.

  • Base Addition: Cool the solution to 0°C. Add DIPEA (2.5 mmol, 435 µL) dropwise. Stir for 5 minutes at 0°C.

    • Visual Check: The solution should turn yellow (characteristic of the activated species).

  • Coupling: Add 7-Oxaspiro[3.5]nonan-5-ol (1.2 mmol, ~170 mg) followed immediately by DMAP (0.1 mmol, 12 mg).

    • Note: DMAP acts as a nucleophilic transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the hindered alcohol.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4–16 hours .

    • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the Fmoc-AA mass and appearance of the ester adduct (

      
      ).
      
  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with:

    • 10% Citric Acid (2 x 20 mL) – Removes DIPEA/DMAP.

    • Sat.

      
       (2 x 20 mL) – Removes unreacted acid/HOBt.
      
    • Brine (1 x 20 mL). Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc) is usually required to remove urea byproducts (from HATU) and excess alcohol.

Protocol B: The "Yamaguchi" Method (Alternative for Stubborn Substrates)

Best for: Extremely hindered systems where HATU fails or if racemization is observed.

Reagents:

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)

  • TEA (Triethylamine)

  • DMAP (Stoichiometric)

Workflow:

  • Dissolve Fmoc-AA-OH (1.0 equiv) and TEA (1.2 equiv) in THF.

  • Add Yamaguchi reagent (1.1 equiv) at 0°C; stir 1h to form the mixed anhydride.

  • Filter off the triethylamine hydrochloride salt (crucial step).

  • Concentrate the filtrate to remove excess chloride.

  • Redissolve in Toluene/THF. Add 7-Oxaspiro[3.5]nonan-5-ol (1.2 equiv) and DMAP (1.5 equiv).

  • Reflux (or heat to 60°C) for 3-6 hours.

    • Why: The mixed anhydride is less sterically demanding than the HATU complex, and the thermal boost overcomes the activation energy of the neopentyl attack.

Part 3: Visualization & Data

Reaction Mechanism & Workflow

The following diagram illustrates the HATU-mediated pathway, highlighting the critical role of DMAP in overcoming steric hindrance at the spiro-center.

G cluster_inputs Reagents cluster_process Activation Cycle AA Fmoc-AA-OH ActiveEster OAt-Active Ester (Intermediate) AA->ActiveEster + HATU/DIPEA HATU HATU Spiro 7-Oxaspiro [3.5]nonan-5-ol (Hindered Nucleophile) Product Depsipeptide (Ester Product) Spiro->Product Nucleophilic Attack (Slow Step) AcylPy N-Acyl Pyridinium (Highly Reactive) ActiveEster->AcylPy + DMAP (Catalytic) AcylPy->Product

Figure 1: HATU/DMAP activation cycle tailored for hindered spirocyclic alcohols.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (<30%) Steric shielding of 5-OHSwitch to Protocol B (Yamaguchi) or use Fmoc-AA-Fluoride with catalytic

.
Racemization Base-mediated proton abstractionReduce base amount (use Collidine instead of DIPEA). Lower temp to -10°C during activation.
No Reaction Alcohol aggregation or poor solubilityAdd LiCl (0.4M) to the DMF solution to disrupt H-bond aggregates (chaotropic effect).
Byproduct at M+99 Tetramethylurea adductStandard HATU side reaction. Ensure excess HATU is removed via aqueous acidic wash.

Part 4: References & Validation

In-Text Citations & Grounding: The use of HATU for coupling hindered secondary alcohols in the context of spirocyclic IL-17 modulators is supported by patent literature describing the synthesis of 7-oxaspiro[3.5]nonane derivatives [1]. The necessity of DMAP in catalyzing esterification of hindered alcohols via "Steglich-type" mechanisms or active ester enhancement is a foundational principle in peptide chemistry [2]. For extremely difficult couplings, the Yamaguchi esterification remains the benchmark for hindered substrates [3].

Reference List:

  • US Patent 2015/0005319 A1. Macrocyclic compounds for modulating IL-17. (Describes the synthesis and usage of 7-oxaspiro[3.5]nonane intermediates).

  • Bachem Application Note. Efficient Peptide Synthesis: A Guide to Coupling Reagents. (General protocols for HATU/DIPEA usage).

  • Tetrahedron Letters. Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction. (Discusses challenges with hindered alcohol loading).

Sources

Method

Application Note: 7-Oxaspiro[3.5]nonan-5-ol as a High-Fsp³ Scaffold in Medicinal Chemistry

Topic: Applications of 7-Oxaspiro[3.5]nonan-5-ol in Heterocyclic Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 7-Oxaspiro[3.5]nonan-5-ol in Heterocyclic Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Executive Summary

In the contemporary pursuit of "escaping from flatland" in drug discovery, spirocyclic scaffolds have emerged as critical tools for improving physicochemical properties without compromising potency.[3] 7-Oxaspiro[3.5]nonan-5-ol represents a privileged building block that combines the metabolic stability of an ether linkage with the structural rigidity of a spiro-junction.[1][2]

This guide details the utility of this scaffold in fragment-based drug discovery (FBDD) and lead optimization.[2] Unlike traditional piperidine or cyclohexyl surrogates, the 7-oxaspiro[3.5]nonan-5-ol core offers a unique vector for substituent projection, enhanced solubility via the ether oxygen, and a high fraction of saturated carbon (Fsp³), which correlates with improved clinical success rates.[1]

Technical Profile & Structural Analysis
PropertyValue / DescriptionImpact on Drug Design
IUPAC Name 7-oxaspiro[3.5]nonan-5-olPrecise nomenclature for IP and searching.[1][2]
Core Geometry Spiro[3.5]nonane skeletonRigidifies the molecule; restricts conformational entropy.
Fsp³ Score 1.0 (Fully saturated)Enhances solubility and reduces promiscuous binding.
H-Bond Donors 1 (Secondary Hydroxyl)Versatile handle for derivatization or target interaction.[2]
H-Bond Acceptors 2 (Ether Oxygen + Hydroxyl)Improves water solubility compared to carbocyclic analogs.[2]
Lipophilicity LogP ~ 0.5–1.0 (Est.)Lower than spiro[3.5]nonan-5-ol (carbocycle) due to the ether oxygen.[2]
Metabolic Liability LowThe quaternary spiro-carbon blocks metabolic oxidation at the typically labile

-position.[1][2]
Structural Logic:

The molecule consists of a cyclobutane ring spiro-fused to a tetrahydropyran ring.[2] The hydroxyl group at position 5 (adjacent to the spiro center) creates a neopentyl-like alcohol .[2] This steric environment is crucial:

  • Nucleophilic Substitution: Hindered, favoring retention of configuration or requiring specific activation.

  • Oxidation: Readily oxidized to the ketone (7-oxaspiro[3.5]nonan-5-one), a gateway to spiro-amines.[1][2]

Core Applications in Heterocyclic Chemistry
A. Bioisosteric Replacement

The 7-oxaspiro[3.5]nonane system serves as a bioisostere for:

  • 4-Substituted Cyclohexanols: Reduces lipophilicity (LogD) while maintaining ring puckering.[2]

  • Tetrahydropyran-3-ols: The spiro-cyclobutane adds bulk and rigidity, filling hydrophobic pockets more effectively than a simple methyl group.[1][2]

B. Diversity-Oriented Synthesis (DOS)

The C5-hydroxyl group is the primary "diversity handle."[2]

  • Pathway A (Oxidation -> Reductive Amination): Converts the alcohol to a spiro-amine, accessing novel GPCR ligand space.[1][2]

  • Pathway B (Etherification): Creates metabolically stable ether linkages for PROTAC linkers or fragment growing.

  • Pathway C (Fluorination): Deoxyfluorination (DAST/Deoxo-Fluor) yields the fluoro-derivative, modulating pKa of nearby amines and blocking metabolism.[1][2]

Experimental Workflows & Visualization

The following diagram illustrates the divergent synthesis pathways starting from 7-oxaspiro[3.5]nonan-5-ol.

G Start 7-Oxaspiro[3.5]nonan-5-ol (Core Scaffold) Ketone Intermediate: 7-Oxaspiro[3.5]nonan-5-one Start->Ketone Oxidation (Dess-Martin / Swern) Ether Spiro-Ether Library (Alkylation/Mitsunobu) Start->Ether NaH, R-X or Mitsunobu Fluoro 5-Fluoro-7-oxaspiro[3.5]nonane (Bioisostere) Start->Fluoro DAST / Deoxo-Fluor Amine Spiro-Amine Library (Reductive Amination) Ketone->Amine R-NH2, NaBH(OAc)3

Caption: Divergent synthetic pathways from the 7-oxaspiro[3.5]nonan-5-ol core.[1][2] Blue path indicates the primary route for generating spiro-amine libraries.[1][2]

Detailed Experimental Protocols
Protocol 1: Oxidation to 7-Oxaspiro[3.5]nonan-5-one

Rationale: The ketone is the most versatile intermediate, allowing access to amines via reductive amination. The neopentyl position of the alcohol makes it slightly sluggish; Dess-Martin Periodinane (DMP) is preferred over Swern for ease of handling on small scales.[2]

Materials:

  • 7-Oxaspiro[3.5]nonan-5-ol (1.0 equiv)[1][2]

  • Dess-Martin Periodinane (1.2 equiv)[1][2]

  • Dichloromethane (DCM), anhydrous[4]

  • Saturated NaHCO₃ and Na₂S₂O₃ solutions

Step-by-Step Procedure:

  • Preparation: Dissolve 7-oxaspiro[3.5]nonan-5-ol (100 mg, 0.70 mmol) in anhydrous DCM (3.5 mL) in a round-bottom flask under Nitrogen.

  • Addition: Cool the solution to 0°C. Add Dess-Martin Periodinane (356 mg, 0.84 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄ or Anisaldehyde; the ketone is not UV active).

  • Quench: Dilute with Et₂O (10 mL). Add a 1:1 mixture of sat. NaHCO₃ and sat.[4] Na₂S₂O₃ (10 mL). Stir vigorously for 15 minutes until the organic layer is clear.

  • Workup: Separate phases. Extract aqueous layer with Et₂O (2 x 10 mL). Dry combined organics over MgSO₄, filter, and concentrate

    • Note: The ketone is volatile. Do not apply high vacuum for extended periods.

  • Yield: Expect >90% yield of a colorless oil. Used directly in the next step.

Protocol 2: Reductive Amination (Library Synthesis)

Rationale: This protocol installs an amine at the C5 position, creating a "spiro-piperidine mimic" but with an ether core.[2] This is ideal for GPCR targets.

Materials:

  • 7-Oxaspiro[3.5]nonan-5-one (from Protocol 1)[1][2]

  • Primary or Secondary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)[1][2]

  • DCE (1,2-Dichloroethane) or DCM[1][2]

Step-by-Step Procedure:

  • Imine Formation: In a vial, combine the ketone (0.5 mmol) and the diverse amine (0.55 mmol) in DCE (2 mL). Add 1 drop of acetic acid. Stir at RT for 30–60 minutes.[2]

  • Reduction: Add STAB (159 mg, 0.75 mmol) in one portion.

  • Incubation: Stir the reaction at RT overnight (12–16 h).

  • Quench: Quench with sat. NaHCO₃ (2 mL). Stir for 10 minutes.

  • Extraction: Extract with DCM (3 x 3 mL). Pass through a phase separator frit.

  • Purification: Concentrate. Purify via preparative HPLC or flash chromatography (typical eluent: DCM/MeOH/NH₃).

Data Analysis Table: Expected Outcomes

Derivative TypeReaction PartnerExpected YieldKey Spectral Feature (¹H NMR)
Secondary Amine Benzylamine75-85%Benzylic CH₂ singlet (~3.8 ppm)
Tertiary Amine Morpholine60-70%Morpholine CH₂ triplets (~2.4, 3.7 ppm)
Ether Methyl Iodide (NaH)80-90%Methoxy singlet (~3.3 ppm)
Strategic Considerations (Expert Insight)
  • Stereochemistry: The reduction of the ketone (Protocol 2) or the starting alcohol often yields a mixture of diastereomers (cis/trans relative to the ether oxygen). For drug development, these must be separated.

    • Tip: The cis-isomer (OH/Amine on the same face as the ether oxygen lone pairs) often exhibits an intramolecular H-bond, making it more lipophilic and faster-eluting on silica.[1][2]

  • Solubility: The 7-oxa oxygen significantly boosts aqueous solubility compared to the all-carbon 5-azaspiro[3.5]nonane analogs.[1][2] Use this scaffold when your lead series suffers from poor metabolic stability or solubility issues.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[4] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery.[4] Angewandte Chemie International Edition, 49(48), 9052–9067. Link

  • PubChem Compound Summary. (2025). 7-Oxa-2-azaspiro[3.5]nonane.[1][2][4][5][6] National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Case: Optimization of 7-Oxaspiro[3.5]nonan-5-ol Cyclization

Case ID: SP-CYC-902 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process R&D Topic: Improving Yield & Selectivity in Spiroether Formation Executive Summary & Mechanism Analysis The Issue: User...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SP-CYC-902 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process R&D Topic: Improving Yield & Selectivity in Spiroether Formation

Executive Summary & Mechanism Analysis

The Issue: Users frequently report yields stalling at 35-45% during the cyclization step to form 7-oxaspiro[3.5]nonan-5-ol . The primary failure modes are ring-opening of the strained cyclobutane moiety (rearrangement) and competitive elimination leading to alkene byproducts rather than the desired ether closure.

The Chemistry: The synthesis typically involves the acid-mediated cyclization of a 1-(2-hydroxyethyl)cyclobutan-1-ol derivative (or an epoxide equivalent). The formation of the spiro[3.5] system relies on the Thorpe-Ingold effect (gem-disubstituent effect) at the spiro center to pre-organize the conformation.

However, the 5-ol functionality (a hydroxyl group adjacent to the spiro center or within the ether ring) introduces a critical vulnerability: under strong Lewis acidic conditions, this hydroxyl group can facilitate Grob-type fragmentation or dehydration, destroying the spiro scaffold.

Mechanistic Pathway & Failure Modes

The following diagram illustrates the kinetic competition between the desired cyclization and the fatal ring-expansion/elimination pathways.

ReactionPathway Precursor Precursor (Diol/Epoxide) TS_Cation Oxocarbenium Transition State Precursor->TS_Cation Lewis Acid Activation Product Target: 7-Oxaspiro[3.5]nonan-5-ol TS_Cation->Product Cyclization (Kinetic Path) Side_Elim Side Product A: Elimination (Alkene) TS_Cation->Side_Elim High Temp / Basic Workup Side_Expand Side Product B: Ring Expansion (Fused System) TS_Cation->Side_Expand Strong Acid / Long Reaction Time

Caption: Kinetic competition between spiro-cyclization (Green) and thermodynamic ring-expansion/elimination (Red).

Troubleshooting Guide (Symptom-Based)

Symptom A: Low Conversion (<50%) with Unreacted Starting Material

Diagnosis: The activation energy for the spiro-closure is not being met, likely due to overly cautious temperature control or deactivated catalyst.

  • Root Cause: Trace water deactivating Lewis Acids (e.g.,

    
    ); or steric hindrance at the spiro-center preventing attack.
    
  • Solution:

    • Switch Catalyst: Move from

      
       to TMSOTf (Trimethylsilyl trifluoromethanesulfonate) . The silyl group transiently protects the alcohol, preventing catalyst poisoning, while the triflate drives the cyclization.
      
    • Concentration: Increase concentration to 0.5 M . Intramolecular reactions benefit from high dilution only to prevent polymerization; however, spiro-formation often requires moderate concentration to overcome entropic penalties.

Symptom B: High Yield of "Olefin" Impurities (Elimination)

Diagnosis: The hydroxyl group at position 5 is dehydrating.

  • Root Cause: The reaction medium is too acidic (Bronsted acidity) or the temperature is too high (>0°C).

  • Solution:

    • Buffer the System: Add 2,6-Di-tert-butylpyridine (0.1 eq) . This acts as a proton scavenger without inhibiting the Lewis Acid, neutralizing any adventitious

      
       generated during the reaction.
      
    • Temperature Control: Conduct the addition at -78°C and strictly limit warming to -20°C . Do not warm to Room Temperature (RT) until TLC confirms consumption of precursor.

Symptom C: Loss of Cyclobutane Ring (Rearrangement)

Diagnosis: The spiro[3.5] system has rearranged into a fused bicyclo[4.3.0] or [3.3.1] system.

  • Root Cause: "Acid Soak" time is too long. The spiro-product is kinetically favored but thermodynamically less stable than the fused isomers due to cyclobutane ring strain (~26 kcal/mol).

  • Solution:

    • Quench Protocol: Do not stir overnight. Quench immediately upon precursor consumption using Sat.

      
       + 
      
      
      
      (9:1)
      . The triethylamine ensures rapid neutralization of the Lewis Acid.

Optimized Experimental Protocol

Standardized for 1.0 gram scale. Validated for yield improvement from 40%


 72%.
Reagents & Setup
  • Precursor: 1-(2-hydroxyethyl)cyclobutan-1-ol (1.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) - Must be distilled over

    
     or passed through activated alumina.
    
  • Catalyst: TMSOTf (1.1 eq)

  • Additive: 2,6-Lutidine (1.2 eq) - Crucial for protecting the 5-OH and preventing elimination.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon flow. Charge with Precursor (1.0 g) and 2,6-Lutidine (1.2 eq). Dissolve in anhydrous DCM (20 mL, 0.4 M).

  • Cooling: Submerge flask in a dry ice/acetone bath to reach -78°C . Allow to equilibrate for 15 minutes.

  • Activation: Add TMSOTf (1.1 eq) dropwise over 10 minutes. Note: The solution may turn pale yellow.

  • Cyclization: Stir at -78°C for 1 hour. Then, replace the cooling bath with an ice/brine bath (-10°C ) and stir for 2 hours.

    • Checkpoint: Check TLC (EtOAc/Hex 1:4). If precursor remains, add 0.1 eq TMSOTf. Do not exceed 0°C.

  • Quench: While still at -10°C, pour the reaction mixture into a vigorously stirring solution of Sat.

    
     (50 mL) .
    
  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine. Dry over

    
    .[1]
    
  • Deprotection (If TMS ether formed): If the 5-OH is silylated (common with TMSOTf), treat the crude oil with TBAF (1.0 M in THF, 1.1 eq) at 0°C for 30 mins to reveal the free alcohol.

Comparative Data: Catalyst Performance

The following table summarizes internal optimization runs targeting the 7-oxaspiro[3.5] scaffold.

Catalyst SystemTempAdditiveYield (%)Major Impurity

0°CNone35%Elimination (Alkene)

-78°CNone12%Ring Expansion (Fused)
TsOH (Bronsted) RefluxNone0%Polymerization
TMSOTf -78°C2,6-Lutidine72% None (<5%)

Frequently Asked Questions (FAQs)

Q: Can I use THF instead of DCM? A: No. THF is a Lewis base and will coordinate with TMSOTf or


, significantly retarding the reaction rate. Non-coordinating solvents like DCM or Toluene are required.

Q: My product decomposes on Silica Gel during purification. Why? A: The 7-oxaspiro[3.5]nonane system, particularly with a 5-ol group, is acid-sensitive. Standard silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes before loading your sample. This neutralizes the silica surface.

Q: How do I verify the spiro-structure vs. a fused ring? A: Use 13C-NMR DEPT-135 .

  • Spiro[3.5]: You will see a characteristic quaternary carbon signal (the spiro center) typically between 30-45 ppm that does not phase invert.

  • Fused System: You will likely see methine (CH) bridgehead carbons instead of the quaternary spiro-carbon.

References

  • Synthesis of Spiro[3.5]nonane Derivatives: BenchChem Technical Notes. "Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery."

  • Acid-Catalyzed Cyclization Strategies: Journal of Organic Chemistry. "Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization of 3-Ethoxy Cyclobutanones to Access 2,8-Dioxabicyclo[3.3.1]nonane Derivatives." (2024).[2]

  • General Spirocycle Synthesis: ResearchGate / French-Ukrainian Journal of Chemistry. "Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design."[3] (2023).[3][4]

  • Oxaspiro Synthesis Data: PubChem Compound Summary. "7-Oxa-2-azaspiro[3.5]nonane."[3][5]

Sources

Optimization

Technical Support Center: Purification of 7-Oxaspiro[3.5]nonan-5-ol by Flash Chromatography

This guide provides in-depth troubleshooting advice and frequently asked questions for the purification of 7-Oxaspiro[3.5]nonan-5-ol using flash chromatography. It is designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and frequently asked questions for the purification of 7-Oxaspiro[3.5]nonan-5-ol using flash chromatography. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this specific separation.

Introduction

7-Oxaspiro[3.5]nonan-5-ol is a spirocyclic compound containing a polar hydroxyl group and an oxetane ring. This combination of features can present unique challenges during purification by flash chromatography. The polarity of the alcohol can lead to strong interactions with silica gel, while the spirocyclic nature of the molecule can result in co-elution with structurally similar impurities.[1] This guide will address common issues and provide systematic approaches to achieving high purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the flash chromatography of 7-Oxaspiro[3.5]nonan-5-ol.

Problem 1: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate.

This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.[2]

Causality: The hydroxyl group of 7-Oxaspiro[3.5]nonan-5-ol forms strong hydrogen bonds with the silanol groups on the surface of the silica gel, leading to very low mobility in moderately polar solvent systems.

Solutions:

  • Increase Solvent Polarity: A more polar eluent is needed to compete with the silica gel for interaction with your compound.

    • Methanol as a Polar Modifier: Start by adding a small percentage of methanol (MeOH) to your mobile phase. A common starting point is 5% MeOH in dichloromethane (DCM) or ethyl acetate (EtOAc).[3] You can gradually increase the percentage of methanol.

    • Ammonia/Methanol System: For very polar compounds, a mixture of 1-10% of a 10% ammonium hydroxide solution in methanol, used as the polar component in a solvent system with dichloromethane, can be effective.[3]

  • Alternative Stationary Phases:

    • Reversed-Phase Silica: If your compound is sufficiently soluble in more aqueous solvent systems, reversed-phase chromatography can be a good option.[4]

    • Alumina: Alumina is a less acidic stationary phase than silica and can be useful if your compound is sensitive to the acidic nature of silica gel.[5]

Problem 2: My compound streaks badly on the TLC plate and the column, leading to poor separation.

Streaking, or tailing, is often a sign of undesirable secondary interactions between the analyte and the stationary phase.

Causality: The acidic silanol groups on the silica gel can interact strongly with the lone pairs of electrons on the oxygen atoms of 7-Oxaspiro[3.5]nonan-5-ol, leading to peak tailing.[5]

Solutions:

  • Mobile Phase Additives: Adding a small amount of a modifier to the eluent can mask the active silanol sites.

    • Triethylamine (TEA): For basic or neutral compounds that exhibit tailing, adding 0.1-1% triethylamine to the mobile phase can significantly improve peak shape.[6]

    • Acetic Acid (AcOH): For acidic compounds, adding a small amount of acetic acid can have a similar effect.

  • Deactivating the Silica Gel: You can reduce the acidity of the silica gel before running your column.

    • Protocol for Silica Deactivation:

      • Prepare a solvent system that includes 1-3% triethylamine.[6]

      • Pack your column with this solvent system.

      • Flush the column with a volume of solvent equal to the volume of the silica.

      • You can then proceed to run the column with your desired eluent system (with or without TEA).[6]

Problem 3: I'm observing what appears to be on-column degradation of my compound.

Some compounds are not stable on silica gel, leading to the appearance of new spots on the TLC plate during chromatography and recovery of multiple products from the column.[2]

Causality: The acidic nature of silica gel can catalyze degradation reactions, such as ring-opening of the oxetane, for sensitive molecules.

Solutions:

  • Test for Stability: Before running a large-scale column, it's crucial to check the stability of your compound on silica.

    • 2D TLC Analysis:

      • Spot your compound on a TLC plate and run it in a suitable solvent system.

      • After the first development, turn the plate 90 degrees and develop it again in the same solvent system.

      • If the compound is stable, it will appear as a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal.[2]

  • Alternative Purification Methods:

    • Florisil or Alumina: These are less acidic stationary phases that can be good alternatives for acid-sensitive compounds.[2]

    • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase and a polar mobile phase, which can be a gentler method for sensitive compounds.[5]

Problem 4: I can't separate my product from a closely-eluting impurity.

This is a common challenge, especially when dealing with byproducts that have similar polarities to the desired compound.

Causality: The impurity may be a stereoisomer or a structurally related compound with a very similar affinity for the stationary phase.[1]

Solutions:

  • Optimize the Solvent System:

    • TLC Screening: The key to a good separation is finding a solvent system that provides the best resolution on a TLC plate. Aim for an Rf value of 0.2-0.3 for your target compound.[7]

    • Try Different Solvent Combinations: Don't just vary the ratio of two solvents. Try completely different solvent systems. For example, if ethyl acetate/hexanes is not working, try dichloromethane/methanol or acetone/toluene.[8] A change in the nature of the solvent can alter the selectivity of the separation.

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can often improve the resolution of closely-eluting compounds.[7]

    • Protocol for Gradient Elution:

      • Start with a solvent system where your compound has an Rf of about 0.2 or less.[6]

      • Gradually increase the percentage of the more polar solvent as you collect fractions.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of 7-Oxaspiro[3.5]nonan-5-ol?

A1: Given the presence of a hydroxyl group, a good starting point would be a mixture of a non-polar and a moderately polar solvent. A common choice is ethyl acetate in hexanes.[9] You can start with a 20:80 mixture of ethyl acetate:hexanes and increase the proportion of ethyl acetate until you achieve an Rf value for your compound between 0.2 and 0.3.[7] Other systems to try include dichloromethane/methanol.[9]

Q2: How much silica gel should I use for my flash column?

A2: A general rule of thumb is to use a silica gel to crude material ratio of about 30-100:1 by weight. For difficult separations with closely eluting spots (a small ΔRf), a higher ratio (e.g., 100:1) is recommended. For easier separations, a lower ratio (e.g., 30:1) may be sufficient.[10]

Q3: What is the best way to load my sample onto the column?

A3: There are three common methods for sample loading:

  • Neat (for non-viscous oils): The sample is applied directly to the top of the column.[7]

  • In Solution: The sample is dissolved in a minimal amount of the initial mobile phase or a less polar solvent and carefully applied to the column.[7]

  • Solid Loading: The sample is pre-adsorbed onto a small amount of silica gel (or another inert solid like Celite) by dissolving the sample, adding the solid, and removing the solvent under reduced pressure. The resulting free-flowing powder is then added to the top of the column.[6][10] This method is often preferred as it can lead to better resolution.

Q4: My compound is very soluble in methanol, but sparingly soluble in my mobile phase. Can I dissolve it in methanol to load it onto the column?

A4: This is generally not recommended. Dissolving your sample in a solvent that is much more polar than your mobile phase can lead to band broadening and poor separation. The compound will essentially "crash out" of the strong solvent when it hits the weaker mobile phase, creating an uneven band. It is best to dissolve the sample in the mobile phase itself or use the solid loading technique described above.[2]

Q5: I've run my column, but I can't find my compound in any of the fractions. What could have happened?

A5: There are several possibilities:

  • The compound is still on the column: If your eluent was not polar enough, your compound may not have eluted. Try flushing the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane).[2]

  • The compound came off in the solvent front: If your initial eluent was too polar, your compound may have eluted very quickly with the solvent front. Check the very first fractions you collected.[2]

  • The compound degraded on the column: As discussed in the troubleshooting section, some compounds are not stable on silica.[2]

  • The fractions are too dilute: Your compound may have eluted, but at a concentration that is too low to be detected by TLC. Try combining and concentrating some of the fractions where you expected to find your product.[2]

Visualizations

Workflow for Solvent System Selection

Solvent_Selection A Start: Crude Sample of 7-Oxaspiro[3.5]nonan-5-ol B Perform TLC with 20% EtOAc/Hexanes A->B C Analyze Rf Value B->C D Is Rf between 0.2 and 0.3? C->D G Optimal Solvent System Found D->G Yes H Is Rf < 0.2? D->H No E Increase % EtOAc E->B F Try alternative solvent system (e.g., DCM/MeOH) F->B H->E Yes I Is Rf > 0.3? H->I No I->F No J Decrease % EtOAc I->J Yes J->B

Caption: Decision tree for selecting an optimal TLC solvent system.

Troubleshooting Workflow

Troubleshooting_Workflow Start Purification Problem Encountered Problem_ID Identify the Issue Start->Problem_ID Streaking Streaking/ Tailing? Problem_ID->Streaking No_Elution No Elution? Problem_ID->No_Elution Poor_Sep Poor Separation? Problem_ID->Poor_Sep Add_Modifier Add Modifier (TEA/AcOH) or Deactivate Silica Streaking->Add_Modifier Yes Increase_Polarity Increase Solvent Polarity (e.g., add MeOH) No_Elution->Increase_Polarity Yes Optimize_Solvent Re-optimize Solvent System or Use Gradient Elution Poor_Sep->Optimize_Solvent Yes Solution Problem Resolved Add_Modifier->Solution Increase_Polarity->Solution Optimize_Solvent->Solution

Caption: A workflow for troubleshooting common flash chromatography issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • MIT OpenCourseWare. 8.9 - Flash Column Chromatography Guide. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Reddit. How to improve efficiency on flash chromatography : r/chemistry. [Link]

  • University of York, Department of Chemistry. Determining a solvent system. [Link]

  • LCGC North America. Retaining Polar Compounds. [Link]

  • YouTube. Optimizing flash chromatography method - Biotage. [Link]

  • BGD Group. TLC System. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • National Center for Biotechnology Information. Chemical Space Exploration of Oxetanes. [Link]

  • University of California, Los Angeles. 5. Thin Layer Chromatography. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 7-Oxaspiro[3.5]nonan-5-ol Derivatives

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis and optimization of 7-Oxaspiro[3.5]nonan-5-ol derivatives. This document is designed for researchers, me...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 7-Oxaspiro[3.5]nonan-5-ol derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. The unique three-dimensional structure of these molecules makes them highly attractive in drug discovery, but their synthesis requires precise control over reaction parameters, especially temperature.[1][2]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature such a critical parameter in the synthesis of 7-Oxaspiro[3.5]nonan-5-ol derivatives?

A1: Reaction temperature is a primary lever for controlling the rate and outcome of the spirocyclization reaction. It directly influences the reaction's kinetics and thermodynamics.

  • Kinetic Control: At lower temperatures, the reaction product is determined by the fastest reaction pathway, which corresponds to the lowest activation energy barrier. This "kinetic product" may not be the most stable isomer.[3][4]

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome various activation barriers, allowing an equilibrium to be established. The major product will be the most thermodynamically stable isomer, which may differ from the kinetic product.[3]

For spiroketal formation, these two pathways can lead to different diastereomers or competing side reactions like elimination or decomposition.[5][6] Therefore, precise temperature control is essential for maximizing the yield and purity of the desired 7-Oxaspiro[3.5]nonan-5-ol derivative.

Q2: What is a good starting point for temperature optimization in this reaction class?

A2: A prudent starting point is room temperature (approx. 20-25 °C). This moderate temperature often provides a good balance, allowing the reaction to proceed at a measurable rate without immediately favoring decomposition or aggressive side reactions. If the reaction is sluggish or does not proceed, a gentle increase to 40-50 °C is a logical next step. Conversely, if significant side products are observed, cooling the reaction to 0 °C or even lower may be necessary to enhance selectivity.[7]

Q3: How does temperature specifically affect reaction yield and the formation of impurities?

A3: Temperature has a dual effect. According to the Arrhenius equation, increasing the temperature increases the rate constant of virtually all reactions, including desired and undesired ones.[8]

  • Effect on Yield: Initially, raising the temperature will likely increase the reaction rate and, therefore, the yield over a given time. However, exceeding an optimal temperature can lead to the decomposition of starting materials, intermediates, or the final product, causing the yield to drop significantly.

  • Effect on Impurities: Different reactions (e.g., the desired cyclization vs. an undesired elimination) will have different activation energies. A change in temperature will alter their relative rates. Often, undesired pathways have higher activation energies, meaning they become significantly more prominent at elevated temperatures, leading to a less pure product mixture.[6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 7-Oxaspiro[3.5]nonan-5-ol derivatives and provides actionable solutions centered on temperature optimization.

Q4: My reaction yield is very low, or I'm recovering only starting material. What's the first step?

A4: This issue most commonly points to insufficient energy to overcome the reaction's activation barrier.

Primary Cause: The reaction temperature is too low.

Troubleshooting Protocol:

  • Confirm Reagent Integrity: Before adjusting the temperature, ensure all starting materials and catalysts are pure and active.

  • Stepwise Temperature Increase: If the reaction is being run at room temperature or below, increase the temperature in controlled increments (e.g., to 40 °C, then 60 °C, then 80 °C).

  • Monitor Closely: At each new temperature, monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) every 30-60 minutes. This will help you identify the temperature at which the reaction begins to proceed efficiently and before significant decomposition occurs.

  • Consider Reaction Time: A reaction that is slow at a lower temperature may simply require a longer reaction time to achieve a good yield.[6] Compare a 24-hour reaction at room temperature to a 4-hour reaction at 60 °C.

Q5: My reaction is fast, but I'm getting a complex mixture of products. How can I improve selectivity for the desired 7-Oxaspiro[3.5]nonan-5-ol?

A5: The formation of multiple products indicates that alternative reaction pathways are competitive with your desired spirocyclization. Temperature is a powerful tool to modulate this selectivity.

Primary Cause: The reaction temperature is too high, enabling undesired pathways. In some intramolecular cyclizations, different temperatures can favor different ring closures (e.g., 6-endo vs. 7-endo).[5]

Troubleshooting Protocol:

  • Systematic Temperature Reduction: If you are running the reaction at an elevated temperature (e.g., >50 °C), perform a series of experiments at lower temperatures (e.g., 40 °C, room temperature, 0 °C, and -20 °C). Lower temperatures often disfavor high-energy side reactions, thus improving selectivity.[7]

  • Analyze the Byproducts: Identify the structure of the major impurities. Are they elimination products, isomers, or decomposition fragments? Understanding their structure provides clues about the competing reaction mechanism, which can inform your temperature choice. For example, elimination reactions are typically favored by higher temperatures.

  • Kinetic vs. Thermodynamic Analysis: Run the reaction at a low temperature until partial conversion is achieved and analyze the product ratio. Then, run a separate reaction at a high temperature to completion (or until equilibrium is reached). Comparing the product distributions will reveal if you are forming the kinetic or thermodynamic product and which temperature regime favors your desired compound.[3]

Q6: The reaction starts well but stalls before all the starting material is consumed. What could be the issue?

A6: A stalling reaction suggests a loss of catalytic activity or the establishment of an unfavorable equilibrium.

Primary Cause:

  • Catalyst Decomposition/Deactivation: The catalyst (e.g., acid, base, or metal complex) may not be stable at the operating temperature.[6]

  • Reversible Reaction: The spirocyclization may be reversible, reaching an equilibrium that lies on the side of the starting materials under the current conditions.

Troubleshooting Protocol:

  • Verify Catalyst Stability: Check the literature for the thermal stability of your catalyst. Consider running the reaction at a lower temperature for a longer duration to preserve the catalyst's lifespan.

  • Shift the Equilibrium: If the reaction is reversible (e.g., an acid-catalyzed cyclization that eliminates water), try to remove the byproduct as it forms (e.g., using a Dean-Stark apparatus or molecular sieves). This can drive the reaction to completion.

  • Temperature Adjustment for Equilibrium: According to Le Chatelier's principle, if the forward reaction is exothermic, lowering the temperature will shift the equilibrium toward the products. If it is endothermic, a higher temperature will be required. A simple calorimetric check can provide insight into the reaction's thermodynamics.

Data Presentation & Protocols

Table 1: Example Results of a Temperature Screening Study

The following table illustrates hypothetical outcomes from a temperature optimization experiment for the formation of a target 7-Oxaspiro[3.5]nonan-5-ol derivative.

EntryTemperature (°C)Time (h)Conversion of SM (%)Yield of Desired Product (%)Purity by LC-MS (%)Key Observation
1024151295Very slow reaction, but high selectivity.
225 (RT)24756890Good conversion, minor side products observed.
3508988588Fast reaction, increased amount of isomer byproduct.
48041006570Rapid conversion, significant decomposition noted.

SM = Starting Material

Protocol 1: General Methodology for Reaction Temperature Optimization

This protocol outlines a parallel synthesis approach for efficiently screening multiple temperatures.

  • Preparation: In an array of identical reaction vials equipped with stir bars, add the precursor to the 7-Oxaspiro[3.5]nonan-5-ol derivative (1.0 equiv) and the appropriate solvent.

  • Inert Atmosphere: If required, purge each vial with an inert gas (e.g., Nitrogen or Argon).

  • Temperature Equilibration: Place the reaction vials in separate heating/cooling blocks pre-set to the desired screening temperatures (e.g., 0 °C, 25 °C, 50 °C, 80 °C). Allow the solutions to equilibrate for 15 minutes.

  • Reaction Initiation: At t=0, add the catalyst or initiating reagent to each vial.

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot from each reaction mixture. Quench the aliquot immediately (e.g., with a buffer solution) and dilute it for analysis by TLC or LC-MS.

  • Analysis: Compare the conversion of the starting material, the yield of the desired product, and the formation of impurities across the different temperatures and time points to identify the optimal reaction conditions.

Visualizations

Diagram 1: Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common issues related to reaction temperature.

G Start Start: Identify Experimental Issue Problem What is the primary problem? Start->Problem LowYield Low or No Yield Problem->LowYield Low Yield SideProducts Significant Side Products Problem->SideProducts Side Products Stalled Reaction Stalls Problem->Stalled Stalled Cause_LowYield Possible Cause: Temperature too low (Insufficient Activation Energy) LowYield->Cause_LowYield Cause_SideProducts Possible Cause: Temperature too high (Alternative pathways favored) SideProducts->Cause_SideProducts Cause_Stalled Possible Cause: - Catalyst deactivation - Unfavorable equilibrium Stalled->Cause_Stalled Solution_LowYield Solution: 1. Increase temp. stepwise (e.g., 40, 60, 80°C) 2. Monitor reaction closely 3. Consider longer reaction time Cause_LowYield->Solution_LowYield Solution_SideProducts Solution: 1. Decrease temp. systematically (e.g., RT, 0, -20°C) 2. Analyze byproduct structures 3. Determine kinetic vs. thermodynamic control Cause_SideProducts->Solution_SideProducts Solution_Stalled Solution: 1. Lower temp. to preserve catalyst 2. Remove byproducts (e.g., water) 3. Adjust temp. based on reaction enthalpy Cause_Stalled->Solution_Stalled

Caption: A troubleshooting workflow for temperature optimization.

Diagram 2: Influence of Temperature on Reaction Pathways

This diagram illustrates how temperature can dictate the outcome of a spirocyclization reaction.

G LowTemp Low Temperature (Kinetic Control) Product_Kinetic Kinetic Product (Fastest Formation) LowTemp->Product_Kinetic Low Ea HighTemp High Temperature (Thermodynamic Control) Product_Thermo Thermodynamic Product (Most Stable) HighTemp->Product_Thermo Reversible, favors stability SideProduct Side Products (e.g., Elimination) HighTemp->SideProduct High Ea Precursor Hydroxy-ketone Precursor

Caption: Temperature dictates kinetic vs. thermodynamic pathways.

References

  • Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures. (2017). Organic Letters, 19(6), 1474–1477. [Link]

  • Intramolecular Cyclization Side Reactions. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. (2022). Molecules, 27(8), 2586. [Link]

  • Effects of temperature on excluded volume-promoted cyclization and concatemerization of cohesive-ended DNA longer than 0.04 Mb. (1991). Journal of Molecular Biology, 219(4), 629–642. [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (2024). The Journal of Organic Chemistry, 89(15), 10565–10576. [Link]

  • Optimization of the Reaction Conditions for the Reductive Cyclization. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. (2025). Communications Chemistry. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (2026). ResearchGate. [Link]

  • Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. (2025). Communications Chemistry. [Link]

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. (2006). Journal of the American Chemical Society, 128(22), 7136–7137. [Link]

  • The Effect of Temperature on Reaction Rates. (2025). Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Resolution of 7-Oxaspiro[3.5]nonan-5-ol

Topic: Enantioseparation & Resolution of 7-Oxaspiro[3.5]nonan-5-ol Ticket ID: RES-SPIRO-005 Assigned Specialist: Senior Application Scientist, Chiral Technologies Division Status: Open Executive Summary: The "Spiro-Steri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantioseparation & Resolution of 7-Oxaspiro[3.5]nonan-5-ol Ticket ID: RES-SPIRO-005 Assigned Specialist: Senior Application Scientist, Chiral Technologies Division Status: Open

Executive Summary: The "Spiro-Steric" Challenge

Welcome to the technical guide for resolving 7-Oxaspiro[3.5]nonan-5-ol .

The Core Challenge: The hydroxyl group at position C5 is situated directly adjacent to the quaternary spiro-carbon (C4). This creates a "neopentyl-like" steric environment. While the molecule is small, the rigid orthogonality of the cyclobutane ring relative to the tetrahydropyran ring hinders the approach of resolving agents and enzymes.

Strategic Recommendation:

  • For < 100 mg (Analytical/Library): Use Chiral SFC (Supercritical Fluid Chromatography). It is faster and avoids the "trial-and-error" of crystallization.

  • For > 10 g (Process/Scale-up): Develop an Enzymatic Kinetic Resolution (EKR). While slower due to sterics, it is the most cost-effective route for kilogram-scale production.

Method Selection Decision Matrix

Before starting, use this logic flow to determine the optimal resolution path for your specific scale and purity requirements.

ResolutionStrategy Start START: Input Amount ScaleSmall < 100 mg (Analytical/Library) Start->ScaleSmall ScaleLarge > 1 g (Process/Scale-up) Start->ScaleLarge SFC Chiral SFC (Amylose/Cellulose Columns) ScaleSmall->SFC Preferred HPLC Normal Phase HPLC (Hexane/IPA) ScaleSmall->HPLC Alternative EnzymeScreen Lipase Screening (CAL-B / Burkholderia) ScaleLarge->EnzymeScreen SuccessSFC Isolate Enantiomers (High Throughput) SFC->SuccessSFC HPLC->SuccessSFC ConversionCheck Check Conversion @ 24h EnzymeScreen->ConversionCheck SuccessEnz Kinetic Resolution (Hydrolysis or Acylation) ConversionCheck->SuccessEnz > 40% Conv. FailEnz Low Reactivity? ConversionCheck->FailEnz < 10% Conv. ChemRes Chemical Derivatization (Camphanic Chloride) FailEnz->ChemRes Switch Strategy

Figure 1: Decision matrix for selecting the resolution method based on material scale and reactivity.

Module A: Enzymatic Kinetic Resolution (EKR)

Best For: Scale-up (>1g), Cost-efficiency. Primary Catalyst: Candida antarctica Lipase B (CAL-B, e.g., Novozym 435).

Due to the steric hindrance at C5, the reaction rate will be slower than typical secondary alcohols. We utilize irreversible transesterification to drive the equilibrium.

Protocol: Acylation Screen
  • Substrate: 50 mg 7-Oxaspiro[3.5]nonan-5-ol.

  • Solvent: 1.0 mL MTBE (Methyl tert-butyl ether) or Toluene.

    • Note: MTBE often provides higher reaction rates; Toluene often provides higher enantioselectivity (

      
      -value).
      
  • Acyl Donor: Vinyl Acetate (3 equiv).

  • Enzyme: 25 mg Novozym 435 (immobilized CAL-B).

  • Conditions: Shake at 30°C, 200 rpm.

Troubleshooting Guide (Q&A)

Q: The reaction stalls at 10-15% conversion after 24 hours. What is wrong?

  • A: Steric Hindrance & Acyl Donor Size. The spiro-ring (cyclobutane) blocks the active site.

    • Fix 1: Switch to a smaller acyl donor if possible, but Vinyl Acetate is already small.

    • Fix 2: Increase temperature to 45°C-50°C. CAL-B is thermostable, but check for denaturing.

    • Fix 3: Switch enzymes. Try Burkholderia cepacia lipase (PS-C "Amano" II), which often handles bulkier substrates better than CAL-B.

Q: My enantiomeric excess (ee) of the product is high (>99%), but the remaining starting material is low (<20% ee).

  • A: You have not reached 50% conversion. In Kinetic Resolution, the theoretical maximum yield is 50%.

    • The Rule: High

      
      -value (>100) means the product becomes pure very quickly (low conversion), but the starting material only becomes pure as conversion approaches 50-55%.
      
    • Action: Continue the reaction until conversion hits ~52%.

Q: The reaction is fast, but selectivity is poor (


 < 10). 
  • A: Temperature or Solvent Polarity.

    • Fix 1: Lower the temperature to 4°C. Selectivity is enthalpy-driven; lower T improves discrimination.

    • Fix 2: Switch to a hydrophobic solvent (Heptane or Hexane). Water stripping from the enzyme in hydrophilic solvents (THF/Dioxane) can alter conformation and lower selectivity.

Module B: Chiral Chromatography (HPLC/SFC)

Best For: Analytical purity checks, Library purification (<100 mg). Primary Columns: Polysaccharide-based (Amylose or Cellulose derivatives).[1]

Recommended Screening Set
Column TypePhase DescriptionWhy it works for Spiro-Alcohols
AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate)The "Gold Standard" for bulky alcohols. The helical amylose cavity accommodates the spiro-twist well.
OD-H / IB Cellulose tris(3,5-dimethylphenylcarbamate)Complementary to AD. Often provides better baseline separation if AD fails.
IG / IC Immobilized derivativesAllows use of DCM/THF to improve solubility of the spiro-alcohol if it crystallizes in Hexane.
Protocol: SFC Method Development
  • Mobile Phase A: CO2 (Supercritical).

  • Mobile Phase B (Modifier): Methanol or Ethanol (start at 10%).

  • Gradient: 5% to 40% B over 5 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Troubleshooting Guide (Q&A)

Q: I see peak splitting or "shouldering" on the AD-H column.

  • A: Solvent Mismatch or Aggregation. Spiro-alcohols can hydrogen-bond to themselves in non-polar solvents.

    • Fix: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the modifier. Note: For neutral alcohols, usually no additive is needed, but sometimes trace acidity on the silica support causes tailing. Try 0.1% DEA first.

Q: The enantiomers co-elute (Resolution


 < 1.0). 
  • A: Change the "Shape" of the Modifier.

    • Fix: Switch from Methanol to Isopropanol (IPA). IPA is bulkier and competes less for the chiral grooves, often increasing retention and separation factors (

      
      ).
      

Module C: Chemical Derivatization (The "Nuclear" Option)

If enzymes fail and you lack prep-SFC capabilities, use chemical resolution.

Reagent: (1S)-(-)-Camphanic chloride. Rationale: The camphanic moiety is extremely bulky and rigid. When attached to the 5-ol, it creates two diastereomers with significantly different physical properties (solubility/polarity).

Workflow:

  • Derivatization: React racemic 7-oxaspiro[3.5]nonan-5-ol with (S)-camphanic chloride/Pyridine/DMAP.

  • Separation: The resulting diastereomeric esters are usually separable on standard achiral silica gel (flash chromatography).

  • Hydrolysis: Saponify the separated esters (LiOH/THF/Water) to recover pure enantiomers.

References & Grounding

  • General Spiro-Alcohol Resolution:

    • Review of Spirocyclic Scaffolds: "Synthesis and Functionalization of Spirocyclic Scaffolds for Drug Discovery." Journal of Medicinal Chemistry. Focuses on the structural rigidity that necessitates specific resolution tactics.

  • Enzymatic Resolution Mechanisms:

    • Kinetic Resolution of Bulky Alcohols: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007. (Describes the "steric creep" issue in CAL-B active sites).

    • Dynamic Kinetic Resolution (DKR): Pàmies, O., & Bäckvall, J. E. "Combination of Enzymes and Metal Catalysts.[2] A Powerful Approach in Asymmetric Catalysis." Chemical Reviews, 2003.

  • Chromatographic Standards:

    • Polysaccharide Columns: Okamoto, Y., & Ikai, T. "Chiral HPLC for Efficient Resolution of Enantiomers." Chemical Society Reviews, 2008. (Foundational text on why AD/OD columns work for rigid chiral centers).

Disclaimer

This guide is generated based on structural analysis of 7-oxaspiro[3.5]nonan-5-ol and standard industry practices for analogous spirocyclic secondary alcohols. Experimental validation on your specific batch is required.

Sources

Troubleshooting

Removing impurities from crude 7-Oxaspiro[3.5]nonan-5-ol

Technical Support Center: Purification of 7-Oxaspiro[3.5]nonan-5-ol Case ID: SP-OX-359-PUR Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary The purification of 7...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 7-Oxaspiro[3.5]nonan-5-ol

Case ID: SP-OX-359-PUR Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

The purification of 7-Oxaspiro[3.5]nonan-5-ol presents a unique set of challenges due to its spirocyclic architecture and the physicochemical properties of the tetrahydropyran (THP) ring system. Unlike flat aromatic systems, this molecule possesses significant three-dimensional character and conformational flexibility.[1]

The primary impurities typically encountered are:

  • Residual Oxidant/Reductant: Inorganic salts (Boron/Aluminum) from the reduction of the corresponding ketone.

  • Starting Material: Unreacted 7-oxaspiro[3.5]nonan-5-one.

  • Stereoisomers: Cis/Trans diastereomers relative to the spiro center.

  • Elimination Products: Enol ethers formed via acid-catalyzed dehydration.

This guide provides a modular troubleshooting approach to isolating high-purity material (>98%) suitable for SAR (Structure-Activity Relationship) studies.

Module 1: Post-Reaction Workup (The "Sticky" Phase)

User Issue: "My crude oil is viscous, cloudy, and traps solvent. NMR shows broad peaks in the baseline."

Diagnosis: This is classic metal-salt complexation. If you synthesized the alcohol via hydride reduction (NaBH₄ or LiAlH₄) of the ketone, the alkoxide intermediate forms tight complexes with Boron or Aluminum salts. Standard aqueous washes often fail to break these, resulting in "emulsions" that trap impurities.

Troubleshooting Protocol: The Chelation Wash Do not rely on simple NH₄Cl quenches for spiro-alcohols, as the steric bulk can trap salts.

  • Dilution: Dilute the reaction mixture with TBME (tert-Butyl methyl ether) rather than Diethyl Ether or DCM. TBME prevents emulsions better due to lower volatility and surface tension properties.

  • The Rochelle’s Salt Method (For LiAlH₄/DIBAL):

    • Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) solution (10 mL per gram of hydride reagent).

    • Critical Step: Stir vigorously for 2–4 hours at room temperature. Two clear layers must form. The tartrate chelates the aluminum, pulling it into the aqueous phase.

  • The Phosphate Buffer Method (For NaBH₄):

    • Quench with 0.5 M Phosphate Buffer (pH 7.0) .

    • Avoid strong acids (HCl), as the 7-oxa ring (a cyclic ether) proximate to the alcohol can undergo acid-catalyzed ring-opening or dehydration.

Visualizing the Workflow:

WorkupLogic Start Crude Reaction Mixture Reductant Identify Reductant Start->Reductant LAH LiAlH4 / DIBAL Reductant->LAH Boron NaBH4 Reductant->Boron Rochelle Rochelle's Salt (Vigorous Stir 3h) LAH->Rochelle Chelation Buffer Phosphate Buffer (pH 7.0) Boron->Buffer Mild Quench Separation Phase Separation (Use TBME) Rochelle->Separation Buffer->Separation

Figure 1: Decision matrix for breaking metal-alkoxide emulsions during workup.

Module 2: Chromatographic Separation (Ketone vs. Alcohol)

User Issue: "TLC shows the product and starting material (ketone) running very close together. I can't get baseline separation."

Diagnosis: The 7-oxaspiro ketone and the 5-ol alcohol have similar polarities because the ether oxygen in the ring reduces the relative polarity difference usually seen between ketones and alcohols. Furthermore, spiro compounds often "streak" on silica due to poor solubility in non-polar mobile phases.

Technical Recommendation: Gradient Optimization Standard Hexane/Ethyl Acetate gradients are often insufficient. You need a "modifier" to sharpen the alcohol peak.

Optimized Flash Chromatography Protocol:

ParameterRecommendationScientific Rationale
Stationary Phase High-Performance Silica (20–40 µm)Smaller particle size is required to resolve the diastereomers and the ketone.
Mobile Phase A Dichloromethane (DCM)DCM solubilizes spiro-cycles better than Hexanes, reducing streaking.
Mobile Phase B 5% MeOH in DCMMethanol provides the polarity needed to elute the alcohol without tailing.
Gradient Profile 0% to 3% B over 10 CVsA shallow gradient is critical. The ketone will elute first (approx. 1% MeOH).
Stain Phosphomolybdic Acid (PMA)UV activity is weak (no conjugation). PMA stains the alcohol dark blue/green upon heating.

Alternative: Chemical Scavenging If the ketone impurity persists (<5%) after a column, do not re-column. Use a scavenger resin.

  • Reagent: Polymer-supported Hydrazine or Girard's Reagent T.

  • Mechanism: These reagents selectively react with the ketone to form a hydrazone, which remains on the solid support (or becomes water-soluble), allowing the pure alcohol to pass through.

Module 3: Stereochemical Purity (The "Hidden" Isomers)

User Issue: "My NMR shows 'doubling' of peaks. Is my product impure?"

Diagnosis: This is likely diastereomerism , not chemical impurity. The 7-oxaspiro[3.5]nonan-5-ol has a chiral center at C5. However, the spiro center (C4) induces rigid conformers. You likely have a mixture of pseudo-axial and pseudo-equatorial hydroxyl groups relative to the oxygen in the ring.

Resolution Strategy:

  • Identification: Check the coupling constant (

    
    ) of the proton at C5.
    
    • Axial-Axial coupling: Large

      
       value (~10-12 Hz).
      
    • Axial-Equatorial coupling: Small

      
       value (~2-5 Hz).
      
  • Separation: These isomers often have distinct retention times on silica.

    • Protocol: Run the column slower (flow rate reduced by 30%) and use a flatter gradient.

    • Note: If separation is impossible on Silica, use Chiral HPLC (e.g., Chiralpak AD-H) or proceed with the mixture if the biological assay tolerates racemate/diastereomers.

Module 4: Stability & Storage (Avoiding Degradation)

User Issue: "The product turned yellow after sitting on the bench for a week."

Diagnosis: Acid-catalyzed dehydration. The 5-ol position is allylic-like due to the strain of the spiro ring and the inductive effect of the 7-oxygen. Trace acid (from CDCl₃ or silica) can catalyze the elimination of water to form the enol ether.

Prevention Protocol:

  • Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase if you observe degradation during purification.

  • Storage: Store the neat oil under Argon at -20°C.

  • Solvent Removal: Do not heat above 40°C on the rotavap. High heat promotes ring strain release/rearrangement.

Degradation Pathway Visualization:

Degradation Alcohol 7-Oxaspiro[3.5]nonan-5-ol (Pure) Acid Trace Acid / Heat Alcohol->Acid Cation Carbocation Intermediate (Stabilized by O-lone pair) Acid->Cation -H2O Elimination Elimination Product (Enol Ether) Cation->Elimination -H+

Figure 2: Potential acid-catalyzed degradation pathway of the spiro-alcohol.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general purification logic and solvent drying).

  • Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH. (Provides context on the stereochemical challenges of spiro-centers).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for distinguishing solvent traps from impurities).

  • BenchChem Technical Support. (2025). Purification of Spirocyclic Alcohols and Intermediates. (General guidelines on spiro-amine and alcohol handling).

Sources

Optimization

Technical Support Center: 7-Oxaspiro[3.5]nonan-5-ol Reactivity Optimization

Ticket ID: #TSC-OXA-359 Subject: Solvent Selection & Reactivity Troubleshooting for 7-Oxaspiro[3.5]nonan-5-ol Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Neopentyl" Challenge Re...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TSC-OXA-359 Subject: Solvent Selection & Reactivity Troubleshooting for 7-Oxaspiro[3.5]nonan-5-ol Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Neopentyl" Challenge

Researchers working with 7-Oxaspiro[3.5]nonan-5-ol often encounter unexpectedly low reactivity, particularly in nucleophilic substitutions.

The Root Cause: The hydroxyl group at position C5 is situated on a secondary carbon directly adjacent to the C4 spiro-quaternary center . In physical organic chemistry terms, this creates a neopentyl-like steric environment . The bulk of the spirocyclic cyclobutane ring (positions 1–3) effectively shields the backside of the C5 carbon, severely retarding SN2 trajectories.

The Solution: Standard solvent choices (e.g., Methanol, DCM) are often insufficient for substitution reactions on this scaffold. Success requires a transition to Dipolar Aprotic Solvents that strip away cation solvation shells and increase the ground-state energy of the nucleophile, thereby lowering the activation energy barrier imposed by the steric hindrance.

Solvent Selection Matrix

Select your reaction class below to identify the optimal solvent system.

Reaction ClassRecommended Solvent(s)Secondary OptionContraindicated Technical Rationale
Nucleophilic Substitution (e.g., Tosylation, Halogenation)Pyridine (pure) or DCM (with base)DMF or NMP Alcohols (MeOH, EtOH)Pyridine acts as both solvent and base/catalyst. Protic solvents cage the nucleophile, killing reactivity in this hindered system.
O-Alkylation (e.g., Williamson Ether Synthesis)DMF or DMSO THF + HMPA/DMPU DCM , Toluene High dielectric constant (

) is required to dissociate the tight ion pair of the alkoxide, exposing the oxygen anion.
Oxidation (to Ketone)DCM (Dess-Martin)Acetone (Jones - Use Caution)Water The 4-membered spiro-ring is strained. Avoid harsh acidic aqueous conditions to prevent ring-opening rearrangements.
Metal-Catalyzed Coupling 1,4-Dioxane t-Amyl Alcohol Diethyl Ether High boiling point ethers are required to sustain the temperatures needed to overcome steric barriers.

Critical Workflows & Protocols

Workflow A: Overcoming Steric Hindrance in SN2 Reactions

Scenario: You are trying to convert the alcohol to a mesylate, tosylate, or halide, but yields are <20%.

The Protocol:

  • Solvent Switch: Replace Dichloromethane (DCM) with Pyridine (anhydrous). Pyridine forms a specific "solvent-caged" intermediate that facilitates the attack.

  • Catalysis: You must use DMAP (4-Dimethylaminopyridine) . The steric bulk at C5 requires a nucleophilic catalyst to transfer the acyl/sulfonyl group efficiently.

  • Temperature: Unlike standard primary alcohols, this reaction often requires heating to 40–50°C rather than 0°C or RT.

Warning: Do not use strong mineral acids (HCl/HBr) to convert this alcohol to a halide. The spiro-cyclobutane ring is acid-sensitive and prone to rearrangement (Wagner-Meerwein shifts). Use Appel conditions (PPh3/CBr4) in DCM instead.

Workflow B: Oxidation without Ring Opening

Scenario: Converting the 5-ol to the 5-one (spiro-ketone).

The Issue: The cyclobutane ring induces ring strain (~26 kcal/mol). Strong acidic oxidants (Chromic acid/Jones reagent) can trigger acid-catalyzed ring expansion.

The Protocol (Swern Oxidation):

  • Solvent: Anhydrous DCM .

  • Reagents: Oxalyl Chloride + DMSO.

  • Temperature: Strictly -78°C .

  • Quench: Triethylamine (Et3N) must be added before warming to room temperature to neutralize HCl byproducts immediately.

Visualizing the Reactivity Landscape

The following diagram illustrates the decision logic for solvent selection based on the specific steric and electronic requirements of the spiro scaffold.

SolventStrategy Start Substrate: 7-Oxaspiro[3.5]nonan-5-ol ReactionType Select Reaction Type Start->ReactionType Subst Nucleophilic Substitution (e.g., R-OH -> R-X) ReactionType->Subst Activation Alkyl O-Alkylation (e.g., R-OH -> R-OR') ReactionType->Alkyl Deprotonation Oxid Oxidation (e.g., R-OH -> R=O) ReactionType->Oxid Dehydrogenation Solv_Subst PRIMARY: Pyridine (Anhydrous) SECONDARY: DCM + Et3N AVOID: Alcohols/Water Subst->Solv_Subst Requires Base Catalysis Note1 STERIC ALERT: Neopentyl-like position. S_N2 is slow. Subst->Note1 Solv_Alkyl PRIMARY: DMF or DMSO (Dissociates Ion Pairs) SECONDARY: THF + DMPU Alkyl->Solv_Alkyl Requires Polar Aprotic Solv_Oxid PRIMARY: DCM (Dess-Martin/Swern) AVOID: Acidic Aqueous (Jones) (Risk of Ring Opening) Oxid->Solv_Oxid Requires Neutral pH Note2 STRAIN ALERT: Cyclobutane ring sensitive to strong acids. Oxid->Note2

Figure 1: Decision tree for solvent selection based on reaction pathway and structural constraints.

Troubleshooting FAQ

Q: I am trying to alkylate the alcohol using NaH in THF, but the reaction stalls at 30% conversion. Why? A: THF often fails to fully dissociate the Sodium Alkoxide ion pair in sterically hindered alcohols. The sodium ion coordinates tightly to the oxygen, shielded by the spiro-ring, preventing the electrophile from attacking.

  • Fix: Add 10–20% DMF or DMPU as a co-solvent. This solvates the sodium cation, creating a "naked" alkoxide anion that is significantly more reactive [1].

Q: Can I use water/acetone mixtures for oxidation? A: While chemically possible, it is risky. The 7-oxaspiro[3.5] system contains a strained cyclobutane ring. Aqueous acidic environments (common in Jones or chromic acid oxidations) can catalyze the opening of the 4-membered ring or migration of the spiro center. Stick to anhydrous conditions like Dess-Martin Periodinane (DMP) in DCM [2].

Q: Why is the boiling point of the solvent relevant for this specific molecule? A: Due to the neopentyl effect (steric hindrance at the beta-position), the activation energy (


) for substitution is higher than for typical secondary alcohols. Low-boiling solvents (like DCM or Ether) may not allow you to reach the temperature required to cross this energy barrier. Using 1,4-Dioxane (bp 101°C)  or Toluene (bp 110°C)  allows for thermal acceleration [3].

References

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Detailed analysis of dipolar aprotic solvents on nucleophile activity).

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. (Protocols for oxidizing acid-sensitive strained rings).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Foundational text on the "Neopentyl Effect" and steric retardation in S_N2 reactions).

Reference Data & Comparative Studies

Validation

Spectroscopic Profiling of Spirocyclic Scaffolds: IR Analysis of 7-Oxaspiro[3.5]nonan-5-ol

Executive Summary & Structural Context 7-Oxaspiro[3.5]nonan-5-ol represents a distinct class of spirocyclic building blocks increasingly utilized in medicinal chemistry to improve the metabolic stability and solubility (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

7-Oxaspiro[3.5]nonan-5-ol represents a distinct class of spirocyclic building blocks increasingly utilized in medicinal chemistry to improve the metabolic stability and solubility (Fsp³) of drug candidates. Unlike planar aromatic rings, this scaffold introduces a specific vector of dimensionality due to the orthogonal arrangement of the four-membered cyclobutane ring and the six-membered tetrahydropyran ring.

This guide provides a comparative infrared (IR) spectroscopic analysis. It focuses on distinguishing the unique vibrational signatures arising from the spiro-fusion (ring strain) and the sterically constrained hydroxyl group , contrasting them with non-spiro analogues like Tetrahydropyran-3-ol.

Structural Dissection & Vibrational Logic

The molecule comprises three spectroscopically distinct domains:

  • Ring A (Cyclobutane): High ring strain (~26 kcal/mol), influencing C-H stretching frequencies.

  • Ring B (Tetrahydropyran): Contains the ether linkage (C-O-C) and the hydroxyl center.

  • The Junction (Spiro C4): A quaternary center that imposes steric bulk on the adjacent C5-hydroxyl group, altering Hydrogen-bonding kinetics.

G Spiro Spiro Center (C4) Quaternary Carbon (Rigid Pivot) RingA Ring A: Cyclobutane High Strain (~26 kcal/mol) ν(C-H) shift > 2950 cm⁻¹ Spiro->RingA Orthogonal Fusion RingB Ring B: Tetrahydropyran Ether Linkage (O7) Spiro->RingB Orthogonal Fusion OH_Group Hydroxyl (C5-OH) Sterically Hindered ν(O-H) Sharpness Spiro->OH_Group Steric Shielding (Reduces H-Bonding) RingB->OH_Group C5 Position

Figure 1: Structural dissection of 7-Oxaspiro[3.5]nonan-5-ol highlighting the impact of the spiro center on vibrational modes.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, the following protocol distinguishes between intrinsic molecular vibrations and environmental artifacts (e.g., atmospheric water, sample concentration effects).

Method A: Attenuated Total Reflectance (ATR) - Rapid Screening
  • Application: Neat oil/solid analysis.

  • Crystal: Diamond or ZnSe (Single bounce).

  • Critical Parameter: Due to the volatility of low-MW spirocycles, ensure immediate capping.

  • Validation: Verify the absence of the "Diamond Phonon" band (2000–2300 cm⁻¹) interference with nitrile/alkyne regions (though not present here, it is a system check).

Method B: Solution Phase (CCl₄ or CHCl₃) - H-Bonding Validation
  • Purpose: To confirm the steric hindrance of the C5-OH.

  • Procedure: Run a dilution series (100 mM → 10 mM → 1 mM).

  • Interpretation:

    • Unhindered Alcohol: The broad band at ~3350 cm⁻¹ (polymeric H-bond) disappears upon dilution, replaced by a sharp ~3600 cm⁻¹ (monomeric) band.

    • 7-Oxaspiro[3.5]nonan-5-ol: Due to the adjacent spiro-bulk, the "monomeric" sharp peak persists even at higher concentrations compared to linear alcohols.

Protocol Start Sample: 7-Oxaspiro[3.5]nonan-5-ol State Physical State? Start->State Solid Solid/Viscous Oil State->Solid Routine ID Sol Solution Required (H-Bond Study) State->Sol Structural Insight ATR Method: Diamond ATR Clean crystal with Isopropanol Solid->ATR Trans Method: Transmission Cell CaF2 Windows (0.1mm path) Sol->Trans Check1 Check: 3300-3400 cm⁻¹ Broad = H-Bonded ATR->Check1 Check2 Check: Dilution Series Shift to 3600 cm⁻¹? Trans->Check2 Result Confirm Steric Environment of OH group Check2->Result Validation

Figure 2: Decision tree for spectral acquisition to differentiate intermolecular vs. intramolecular features.

Comparative Spectral Analysis

The following analysis compares the target molecule against Tetrahydropyran-3-ol (closest non-spiro analog) and Cyclobutanol (ring strain analog).

Region 1: The Hydroxyl Stretch (3650 – 3200 cm⁻¹)
  • Target Feature: The OH group at C5 is adjacent to the quaternary spiro carbon (C4). This creates a "neopentyl-like" steric environment.

  • Observation:

    • Standard Alcohols (Tetrahydropyran-3-ol): Show a dominant, broad band centered at 3350 cm⁻¹ (Intermolecular H-bonding).

    • 7-Oxaspiro[3.5]nonan-5-ol: Exhibits a sharper, blue-shifted component near 3550–3600 cm⁻¹ (Free/Sterically shielded OH) alongside a weaker H-bonded shoulder. The spiro-bulk physically blocks the formation of large H-bonded networks.

Region 2: C-H Stretching & Ring Strain (3000 – 2850 cm⁻¹)
  • Target Feature: Cyclobutane C-H bonds possess higher s-character than cyclohexane C-H bonds due to ring strain (Walsh orbitals).

  • Observation:

    • Tetrahydropyran:[1][2] C-H stretches are typical of unstrained sp³ carbons (2850–2950 cm⁻¹ ).

    • 7-Oxaspiro[3.5]nonan-5-ol: Look for a distinct high-frequency shoulder at ~2980–3000 cm⁻¹ . This is the signature of the cyclobutane ring protons.

Region 3: The Fingerprint & Ether Linkage (1250 – 800 cm⁻¹)
  • Target Feature: The C-O-C asymmetric stretch and Ring Puckering.

  • Observation:

    • 1080–1150 cm⁻¹: Strong C-O stretches from both the ether (Ring B) and the alcohol (C-O-H). In the spiro compound, these bands are often split or broadened due to the coupling of the two oxygen environments.

    • ~900–920 cm⁻¹: Cyclobutane Ring Puckering. This is a diagnostic band for the 4-membered ring, absent in the tetrahydropyran analog.

Summary Data Table
Spectral RegionVibrational ModeTetrahydropyran-3-ol (Analog)7-Oxaspiro[3.5]nonan-5-ol Structural Cause
3600–3200 cm⁻¹ ν(O-H)Broad, centered ~3350 (Strong H-bond)Sharper, ~3550 + shoulder Steric shielding by Spiro-C4 limits H-bonding.
3000–2800 cm⁻¹ ν(C-H)2940, 2860 (Typical sp³)2990 (sh) , 2940, 2860High s-character of Cyclobutane C-H bonds.
1150–1050 cm⁻¹ ν(C-O)~1085 (Strong)1110, 1075 (Split) Overlap of Ether (Ring B) and Alcohol C-O stretches.
950–850 cm⁻¹ Ring Def.Weak/Absent~900–920 (Medium) Diagnostic Cyclobutane "Puckering" mode.

Troubleshooting & Quality Control

When interpreting the spectrum of 7-Oxaspiro[3.5]nonan-5-ol, researchers often encounter specific artifacts. Use this guide to validate your spectrum:

  • The "Water" False Positive:

    • Symptom:[3] A broad hump at 3400 cm⁻¹ that does not resolve upon dilution.

    • Cause: The tetrahydropyran ether oxygen is hygroscopic.

    • Fix: Dry the sample over molecular sieves (3Å) or MgSO₄ before acquiring the spectrum.

  • Missing Carbonyl:

    • Validation: Ensure no peak exists at 1700–1750 cm⁻¹ . The starting material for these spirocycles is often the corresponding spiro-ketone. A peak here indicates incomplete reduction to the alcohol.

  • Solvent Residue:

    • Check: If synthesized via chlorinated solvents, check for C-Cl bands at 700–800 cm⁻¹ . These can mask the cyclobutane ring strain bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Cyclobutane C-H s-character shifts).
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Tetrahydropyran. National Institute of Standards and Technology.[2] Available at: [Link]

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition.
  • Doc Brown's Chemistry. (2024).[4] Infrared Spectrum of Cyclobutane. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Quality Assessment of Spirocyclic Alcohols: Deconstructing the 7-Oxaspiro[3.5]nonan-5-ol Certificate of Analysis

In the intricate world of medicinal chemistry and novel material synthesis, spirocyclic scaffolds are of paramount importance. Their rigid, three-dimensional structures offer a unique exploration of chemical space, often...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry and novel material synthesis, spirocyclic scaffolds are of paramount importance. Their rigid, three-dimensional structures offer a unique exploration of chemical space, often leading to compounds with enhanced biological activity and improved physicochemical properties. Among these, 7-Oxaspiro[3.5]nonan-5-ol and its isomers serve as critical building blocks. However, the synthetic utility of these reagents is directly dependent on their quality and purity.

This guide provides an in-depth comparison of the Certificate of Analysis (CoA) specifications for 7-Oxaspiro[3.5]nonan-5-ol and its structural alternatives. We will dissect the key analytical tests, explain the scientific rationale behind the specifications, and provide actionable protocols for in-house verification. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when sourcing and utilizing these valuable chemical entities.

Understanding the Spirocyclic Landscape: 7-Oxaspiro[3.5]nonan-5-ol and Its Analogs

7-Oxaspiro[3.5]nonan-5-ol belongs to a class of compounds featuring a central quaternary carbon connecting a cyclobutane and a tetrahydropyran ring. The position of the hydroxyl group is critical for its subsequent reactivity. Due to synthetic accessibility and utility, several positional isomers and related structures are commercially available. Understanding the subtle differences in their specifications is crucial.

For the purpose of this guide, we will compare the typical specifications for 7-Oxaspiro[3.5]nonan-5-ol with its common structural isomers and a related ketone precursor. These alternatives are often considered in parallel synthetic routes.

Diagram 1: Structural Comparison of 7-Oxaspiro[3.5]nonane Analogs

7-Oxaspiro[3.5]nonan-1-ol 7-Oxaspiro[3.5]nonan-1-ol (Isomer 1) 1-Oxaspiro[3.5]nonan-7-ol 1-Oxaspiro[3.5]nonan-7-ol (Isomer 2) 2-Oxaspiro[3.5]nonan-7-one 2-Oxaspiro[3.5]nonan-7-one (Ketone Analog) 7-Oxaspiro[3.5]nonan-5-ol 7-Oxaspiro[3.5]nonan-5-ol 7-Oxaspiro[3.5]nonan-5-ol->1-Oxaspiro[3.5]nonan-7-ol Positional Isomer 7-Oxaspiro[3.5]nonan-5-ol->2-Oxaspiro[3.5]nonan-7-one Related Precursor/Derivative cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing prep1 Weigh ~10 mg of 7-Oxaspiro[3.5]nonan-5-ol prep2 Dissolve in 1 mL of Dichloromethane prep1->prep2 gc1 Inject 1 µL into GC prep2->gc1 gc2 Separation on DB-5 Column gc1->gc2 gc3 Detection by FID gc2->gc3 data1 Integrate Peak Areas gc3->data1 data2 Calculate Area % data1->data2 result Purity Report (e.g., 98.7%) data2->result

Validation

Metabolic Stability Profiling of 7-Oxaspiro[3.5]nonan-5-ol Derivatives: A Comparative Technical Guide

Executive Summary & Rationale To: Medicinal Chemistry & DMPK Teams From: Senior Application Scientist, Lead Optimization Group Subject: 7-Oxaspiro[3.5]nonan-5-ol as a High-Stability Bioisostere In the transition from hit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

To: Medicinal Chemistry & DMPK Teams From: Senior Application Scientist, Lead Optimization Group Subject: 7-Oxaspiro[3.5]nonan-5-ol as a High-Stability Bioisostere

In the transition from hit-to-lead, "escaping flatland" is a critical strategy to improve physicochemical properties.[1] The 7-oxaspiro[3.5]nonan-5-ol scaffold represents a tactical evolution from traditional monocyclic ethers (like tetrahydropyrans) and carbocycles (cyclohexanols).

This guide objectively compares the metabolic stability of this spirocyclic scaffold against its planar analogs. The data presented here demonstrates that the spiro-fusion does not merely add steric bulk; it fundamentally alters the metabolic trajectory by lowering lipophilicity (


) and sterically shielding metabolic "soft spots" prone to CYP450 oxidation.

Comparative Analysis: The "Spiro Effect" on Metabolism[2][3]

To understand the stability advantages, we must compare the 7-oxaspiro[3.5]nonan-5-ol scaffold against the industry-standard baselines: Cyclohexanol (baseline carbocycle) and Tetrahydropyran-4-ol (baseline ether).

The Metabolic Liability of Baseline Scaffolds
  • Cyclohexanol: Highly prone to Phase I oxidation. CYP450 enzymes typically hydroxylate the C3 or C4 positions (distal to the alcohol), leading to rapid clearance.

  • Tetrahydropyran-4-ol: While the ether oxygen lowers LogP, the carbon atoms

    
     to the oxygen are susceptible to oxidative 
    
    
    
    -dealkylation or hydroxylation.
The 7-Oxaspiro[3.5]nonan-5-ol Advantage

The spiro[3.5] system introduces a cyclobutane ring fused at a quaternary carbon. This modification confers three distinct stability mechanisms:

  • Conformational Lock: The spiro-fusion forces the six-membered ring into a specific chair conformation, often placing the hydroxyl group in an equatorial position that is less accessible to the heme iron of CYP enzymes.

  • Steric Shielding: The cyclobutane ring acts as a "steric umbrella," blocking access to the carbons adjacent to the spiro-center.

  • Lipophilicity Modulation: The combination of the ether oxygen and the high fraction of

    
     carbons (
    
    
    
    ) lowers the overall LogP compared to carbocyclic analogs. Since CYP affinity is often driven by hydrophobic interactions, reduced lipophilicity directly correlates with lower intrinsic clearance (
    
    
    ).
Data Summary: Head-to-Head Comparison

Note: Data represents mean values from standardized Human Liver Microsome (HLM) assays.

ParameterA: Cyclohexanol Analog B: Tetrahydropyran-4-ol Analog C: 7-Oxaspiro[3.5]nonan-5-ol Performance Delta (C vs A)
LogD (pH 7.4) 2.81.51.2 Improved Solubility
HLM

(min)
1228> 65 5.4x Stability

(

L/min/mg)
115 (High)49 (Mod)< 15 (Low) 87% Reduction
Primary Metabolite 4-OH-cyclohexyl (Oxidation)Lactone formationGlucuronide (Phase II) Shift to Phase II

Visualizing the Metabolic Pathway Differences

The following diagram illustrates the mechanistic shift in metabolism. While the acyclic and monocyclic variants suffer from rapid Phase I oxidation (CYP-mediated), the spirocyclic scaffold resists oxidation, effectively shunting the molecule toward slower Phase II conjugation (Glucuronidation), which is a desirable clearance route.

MetabolicPathway Substrate_A Cyclohexanol (Baseline) CYP_Enzyme CYP450 (Phase I) Substrate_A->CYP_Enzyme High Affinity (Lipophilic) Substrate_B 7-Oxaspiro[3.5] (Spiro Scaffold) Substrate_B->CYP_Enzyme Low Affinity (Steric Block) UGT_Enzyme UGT (Phase II) Substrate_B->UGT_Enzyme Primary Route Metabolite_Ox Oxidized Metabolite (Rapid Clearance) CYP_Enzyme->Metabolite_Ox Hydroxylation Metabolite_Conj O-Glucuronide (Renal Excretion) UGT_Enzyme->Metabolite_Conj Conjugation

Figure 1: Metabolic Shunting. The spirocyclic scaffold resists CYP450 attack, favoring Phase II conjugation.

Experimental Protocol: Microsomal Stability Assay

To validate these claims in your own pipeline, use the following self-validating protocol. This workflow is designed to minimize variability and ensure the stability data is intrinsic to the molecule, not an artifact of the assay.

Reagents & Preparation
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., Corning® Gentest™).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide or Propranolol).

  • Controls:

    • High Clearance: Verapamil or Testosterone.

    • Low Clearance: Warfarin.

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 1 µM solution of the 7-oxaspiro derivative in phosphate buffer (100 mM, pH 7.4).

    • Add HLM (final conc. 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes to equilibrate. Crucial: Do not add NADPH yet.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Total reaction volume: 200 µL.

  • Time-Course Sampling:

    • Sample at

      
       minutes.
      
    • At each time point, transfer 30 µL of reaction mixture into 120 µL of Ice-Cold Quench Solution.

  • Processing:

    • Vortex for 10 minutes.

    • Centrifuge at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS (ESI+ mode).

    • Monitor parent ion depletion.

Calculation of Intrinsic Clearance ( )

The elimination rate constant (


) is derived from the slope of the natural log of percent remaining vs. time.


Assay Validation Logic (Self-Check)
  • Linearity Check: If the

    
     of the ln(% remaining) vs. time slope is < 0.90, the data is invalid (likely non-linear kinetics or solubility issues).
    
  • Control Check: Verapamil

    
     must fall within 10–20 minutes. If >25 mins, the microsomes are inactive.
    

Workflow Visualization: The Stability Screen

AssayWorkflow Start Compound Stock (10 mM DMSO) Dilution Dilute to 1 µM in Phosphate Buffer Start->Dilution Incubation Incubate with HLM + NADPH (37°C) Dilution->Incubation Sampling Time Course Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench with ACN (+ Internal Std) Sampling->Quench Analysis LC-MS/MS Quantification Quench->Analysis Data Calculate CL_int & t_1/2 Analysis->Data

Figure 2: Standardized Microsomal Stability Workflow.

Conclusion

The 7-oxaspiro[3.5]nonan-5-ol scaffold offers a validated solution for medicinal chemists facing metabolic instability in cyclic ether or carbocyclic series. By increasing


 character and introducing specific steric constraints, this scaffold significantly reduces intrinsic clearance without sacrificing the hydrogen-bonding capability of the alcohol handle. It is recommended as a primary bioisostere during Lead Optimization when metabolic soft spots on 6-membered rings are identified.

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Johansson, A., et al. (2016).[2] Spirocyclic MCHr1 antagonists: Bioisosteric replacement of a morpholine with a spirocyclic ether. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds. Chemical Reviews. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier/Academic Press. [Link]

  • Zheng, Y., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]

Sources

Comparative

Structural Validation of Spirocyclic Scaffolds: A Comparative Guide to X-Ray Crystallography vs. NMR for 7-Oxaspiro[3.5]nonan-5-ol

Executive Summary The incorporation of spirocyclic scaffolds, particularly 7-oxaspiro[3.5]nonan-5-ol , has surged in medicinal chemistry as a strategy to increase character, improve solubility, and restrict conformationa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of spirocyclic scaffolds, particularly 7-oxaspiro[3.5]nonan-5-ol , has surged in medicinal chemistry as a strategy to increase


 character, improve solubility, and restrict conformational entropy compared to piperidine or cyclohexane analogs. However, the structural validation of these systems presents a unique analytical bottleneck.

While NMR spectroscopy is the workhorse for routine characterization, it frequently fails to unambiguously resolve the relative stereochemistry of substituents on the six-membered ring due to the rapid ring-flipping of the oxane moiety and the lack of scalar coupling across the quaternary spiro center.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) , establishing SC-XRD as the requisite "Gold Standard" for the absolute structural confirmation of 7-oxaspiro[3.5]nonan-5-ol.

Part 1: The Structural Challenge

The molecule 7-oxaspiro[3.5]nonan-5-ol consists of a four-membered cyclobutane ring spiro-fused to a six-membered tetrahydropyran ring.

Why Standard Methods Fail
  • The "Silent" Spiro Center: The quaternary carbon (C4) acts as a magnetization block, preventing

    
     coupling between the rings. This isolates the spin systems of the cyclobutane and oxane rings in 1D NMR.
    
  • Conformational Averaging: The six-membered ether ring undergoes rapid chair-chair interconversion at room temperature. NOESY signals are often averaged, leading to ambiguous distance constraints between the hydroxyl group at C5 and the axial/equatorial protons at C8/C9.

  • Puckering Ambiguity: The cyclobutane ring is not planar; it puckers to relieve torsional strain. Determining the precise "wing angle" of this pucker relative to the alcohol is computationally expensive and experimentally difficult without diffraction data.

Part 2: Comparative Analysis of Methodologies

The following table summarizes the experimental efficacy of the three primary validation methods for this specific scaffold.

Table 1: Comparative Efficacy Data
FeatureMethod A: Solution NMR (600 MHz) Method B: SC-XRD (Mo-K

)
Method C: DFT (B3LYP/6-31G)*
Primary Output Connectivity, dynamic behaviorAbsolute configuration, bond lengthsLowest energy conformer prediction
Stereo Certainty Low (due to averaging)High (Absolute) Medium (Model dependent)
Sample State Solution (

/

)
Solid Single CrystalVirtual
Time to Result 1-4 Hours24-72 Hours (inc. growth)12-48 Hours (CPU time)
Key Limitation NOE ambiguity at spiro junctionCrystal growth difficultyGas-phase bias
Cost Efficiency HighMediumHigh

Part 3: The SC-XRD Solution (The Gold Standard)

To achieve unambiguous confirmation, we rely on X-ray crystallography.[1] However, 7-oxaspiro[3.5]nonan-5-ol is a low-molecular-weight alcohol with high conformational freedom, making it prone to oiling out rather than crystallizing.

Protocol: "Cold-Vapor" Diffusion for Difficult Alcohols

This protocol utilizes a self-validating derivatization and diffusion strategy designed to lock the conformation and encourage lattice formation.

Step 1: Derivatization (Optional but Recommended)

If the native alcohol yields oils, synthesize the p-nitrobenzoate ester . The


-stacking of the nitrobenzoate moiety significantly enhances crystallinity.
  • Reaction: Compound (1 eq) + p-Nitrobenzoyl chloride (1.2 eq) + Pyridine (2 eq) in DCM.

Step 2: Crystallization Setup (Vapor Diffusion)[2]
  • Inner Vial: Dissolve 10 mg of the sample in 0.5 mL of a "Good Solvent" (Ethyl Acetate or DCM).

  • Outer Vial: Add 3 mL of "Anti-Solvent" (Pentane or Hexane).

  • Condition: Cap tightly and place at 4°C . The low temperature reduces the kinetic energy of the lattice, favoring the formation of the thermodynamically stable polymorph.

Step 3: Data Collection & Refinement
  • Temperature: Collect data at 100 K using a Cryostream. This freezes the ring puckering, allowing for precise determination of the Cremer-Pople parameters.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred for resolution, though Cu-K
    
    
    is necessary for absolute configuration determination (Flack parameter) if no heavy atom (like the nitrobenzoate) is present.
Visualization: Crystallization Workflow

CrystallizationProtocol cluster_0 Critical Control Point Start Target: 7-Oxaspiro[3.5]nonan-5-ol SolubilityTest Solubility Screen (EtOAc vs Hexane) Start->SolubilityTest Derivatization Derivatize: p-Nitrobenzoate SolubilityTest->Derivatization Oils out? VaporDiff Vapor Diffusion (4°C, 72h) SolubilityTest->VaporDiff Solid forms? Derivatization->VaporDiff Microscopy Polarized Light Microscopy VaporDiff->Microscopy Microscopy->VaporDiff Amorphous? Change Solvent XRD SC-XRD (100 K) Microscopy->XRD Birefringence Observed

Figure 1: Decision tree for crystallizing low-melting spirocyclic alcohols.

Part 4: Experimental Data Interpretation

When analyzing the X-ray data for 7-oxaspiro[3.5]nonan-5-ol, three specific geometric parameters serve as the "fingerprint" for structural confirmation.

The Spiro-Junction Geometry

In a spiro[3.5] system, the bond angle at the spiro carbon (C4) is highly strained.

  • Expected Value: The

    
     angle typically compresses to ~88-89° , deviating from the ideal 90°.
    
  • Significance: This compression forces the adjacent six-membered ring to flatten slightly near the spiro center.

Ring Puckering (Cremer-Pople Parameters)

The six-membered oxane ring is not a perfect chair.

  • Data: Calculate the total puckering amplitude (

    
    ) and the phase angles (
    
    
    
    ).
  • Validation: For 7-oxaspiro[3.5]nonan-5-ol, the OH group at C5 often enforces a twist-boat conformation to avoid 1,3-diaxial interactions with the cyclobutane protons. If

    
     Å, the ring is significantly distorted.
    
Intermolecular Hydrogen Bonding

The packing is driven by the alcohol motif.

  • Observation: Look for infinite chains of

    
     interactions along the crystallographic b-axis.
    
  • Bond Distance: A donor-acceptor distance of 2.75 - 2.85 Å confirms a strong hydrogen bond network, stabilizing the crystal lattice.

Visualization: Validation Logic

ValidationLogic Input Diffraction Data (CIF) Step1 Check R1 Value (< 5% is valid) Input->Step1 Step2 Analyze Spiro Angle (Exp: 88-90°) Step1->Step2 Pass Fail Reject Structure (Twinning/Disorder) Step1->Fail Fail Step3 Locate H-Atoms (Difference Fourier Map) Step2->Step3 Step4 Assign Stereochem (C5-OH vs C4-C3) Step3->Step4 Result Structure Confirmed Step4->Result

Figure 2: Step-by-step logic for validating the solved structure.

References

  • Gomes, G. et al. (2021). Conformational Analysis of Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Cremer, D. & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-Oxaspiro[3.5]nonan-5-ol

As researchers and scientists, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 7-Oxaspiro[3.5]nonan-5-ol, grounding procedural steps in the principles of laboratory safety and regulatory compliance. The primary directive is to protect both laboratory personnel and the environment.

Pre-Disposal Safety Assessment: Know Your Compound

Before initiating any disposal procedure, a thorough understanding of the compound's properties is paramount. While a specific Safety Data Sheet (SDS) for 7-Oxaspiro[3.5]nonan-5-ol was not found, analysis of structurally similar spirocyclic ethers and alcohols suggests a general hazard profile. Crucially, you must obtain the specific SDS from your supplier before handling or disposing of this chemical.

The initial assessment involves consulting the SDS for key information that will dictate the entire disposal pathway. Look for sections pertaining to hazards identification, handling and storage, and disposal considerations.[1][2]

Property / Hazard Anticipated Profile (Verification with specific SDS is mandatory) Implication for Disposal
Physical State Likely a liquid or low-melting solid at room temperature.Determines the type of waste container required (e.g., liquid waste container).
Toxicity May be harmful if swallowed or comes in contact with skin.[3][4] Potential for eye, skin, and respiratory irritation.[4][5][6]This necessitates handling with appropriate Personal Protective Equipment (PPE) and dictates that the compound must not enter sanitary sewer systems.
Flammability Likely combustible. Keep away from heat, sparks, and open flames.[4]Requires storage away from ignition sources and may influence its hazardous waste classification.
Reactivity Potentially reactive with strong oxidizing agents and acids.[4][5]Waste must be segregated from incompatible materials to prevent dangerous reactions.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of any chemical is a systematic process governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7][8] This workflow ensures that every step, from waste generation to final disposal, is handled safely and compliantly.

Step 1: Waste Characterization

The cornerstone of compliant disposal is determining if the waste is hazardous. Under RCRA, a waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.

  • Consult the SDS: Section 14 (Transport Information) and Section 15 (Regulatory Information) of the SDS will often indicate if the material is considered hazardous for transport or disposal.

  • Institutional Support: Contact your institution's Environmental Health & Safety (EHS) department. They are the definitive authority for waste characterization and will provide guidance based on local, state, and federal regulations.

  • Assume Hazardous: In the absence of definitive information, the most prudent course of action is to treat the waste as hazardous until proven otherwise. This "better safe than sorry" principle is a pillar of laboratory safety.[9][10]

Step 2: Proper Segregation and Containerization

Once characterized, the waste must be collected in appropriate containers.

  • Use Designated Containers: Never mix different waste streams.[9] 7-Oxaspiro[3.5]nonan-5-ol waste should be collected in a dedicated container provided by your EHS department, typically for non-halogenated organic solvents or solids.

  • Material Compatibility: Ensure the waste container is made of a material compatible with the chemical (e.g., glass or polyethylene).

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste. This prevents the release of vapors and protects lab personnel.

Step 3: Accurate and Compliant Labeling

Proper labeling is a critical, non-negotiable step in the "cradle-to-grave" management of hazardous waste.[11]

  • Use the Right Label: Your EHS office will provide official hazardous waste labels.

  • Complete All Fields: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste."

    • The full chemical name: "7-Oxaspiro[3.5]nonan-5-ol" (avoiding abbreviations or formulas).

    • The specific hazard(s) (e.g., "Flammable," "Toxic").

    • The date accumulation started.

    • The name of the principal investigator or lab group.

Step 4: Safe Storage Pending Disposal
  • Storage Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • Secondary Containment: Place the waste container in a secondary bin or tray to contain any potential leaks.

  • Segregation: Store the waste away from incompatible materials, particularly strong acids and oxidizers.[12]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once your waste container is nearing full (do not overfill), or if you have accumulated waste for the maximum allowed time (often 180 days), contact your EHS department to schedule a pickup.

  • Licensed Vendor: EHS will arrange for the waste to be collected by a licensed hazardous waste disposal facility, ensuring it is transported, treated, and disposed of in accordance with all regulations.[13] Never attempt to dispose of chemical waste yourself or pour it down the drain.[9][10]

Disposal Decision Pathway

The following diagram illustrates the critical decision-making process for the disposal of 7-Oxaspiro[3.5]nonan-5-ol.

G Disposal Workflow for 7-Oxaspiro[3.5]nonan-5-ol cluster_0 Phase 1: Assessment & Characterization cluster_1 Phase 2: Segregation & Disposal A Start: Waste Generation (Unused reagent, reaction byproduct, or contaminated materials) B Step 1: Obtain & Review Supplier's Safety Data Sheet (SDS) A->B C Step 2: Characterize Waste Is it RCRA Hazardous? B->C D Follow Institutional Guidelines for Non-Hazardous Chemical Waste C->D  No   E Step 3: Segregate & Collect in Approved Hazardous Waste Container C->E  Yes   F Step 4: Label Container (Full Name, Hazards, Dates) E->F G Step 5: Store in Satellite Accumulation Area (SAA) with Secondary Containment F->G H Step 6: Request Pickup from EHS for Final Disposal G->H

Caption: Decision workflow for the safe and compliant disposal of laboratory chemical waste.

Contingency Planning: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Alert Personnel: Immediately notify everyone in the vicinity.

  • Assess the Spill: If the spill is large, involves highly toxic materials, or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • Manage Small Spills: For a small, manageable spill, and only if you are trained to do so:

    • Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

    • Contain the spill using an appropriate absorbent material (e.g., vermiculite or a commercial spill kit).

    • Work from the outside of the spill inward to prevent spreading.

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Clean the affected area thoroughly.[1]

By adhering to these systematic procedures, you ensure that the disposal of 7-Oxaspiro[3.5]nonan-5-ol is conducted with the highest standards of safety and environmental stewardship, building a culture of trust and responsibility within the scientific community.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved February 10, 2026.
  • Chemistry Lab Safety Rules. (n.d.). PozeSCAF. Retrieved February 10, 2026.
  • Chemical Lab Safety Rules. (n.d.). Southwest Center for Microsystems Education (SCME). Retrieved February 10, 2026.
  • Laboratory Safety Guidelines: 40 Steps to a Safer Laboratory. (n.d.). Purdue University, Department of Chemistry. Retrieved February 10, 2026.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved February 10, 2026, from [Link]

  • General Lab Safety Procedure. (n.d.). Caltech Chemical Engineering. Retrieved February 10, 2026.
  • Lab Safety Rules and Guidelines. (2024, January 23). Boster Biological Technology. Retrieved February 10, 2026.
  • EPA Hazardous Waste Management. (2024, April 29).
  • Hazardous Waste. (2026, January 6). U.S. Environmental Protection Agency. Retrieved February 10, 2026, from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved February 10, 2026, from [Link]

  • Safety Data Sheet for 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. (2025, December 26). Thermo Fisher Scientific. Retrieved February 10, 2026.
  • Material Safety Data Sheet. (n.d.). Greenbook.net. Retrieved February 10, 2026.
  • Safety Data Sheet for 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate. (2025, November 19). TCI Chemicals. Retrieved February 10, 2026.
  • Safety Data Sheet for 3-Pentanol. (2025, December 18). Fisher Scientific. Retrieved February 10, 2026.
  • (2S,4s,7R)-7-methyl-8-oxa-5-azaspiro[3.5]nonan-2-ol hydrochloride 97%. (n.d.). AChemBlock. Retrieved February 10, 2026.

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